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Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro investigation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro investigation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, a novel chemical entity. Given the absence of extensive prior literature, this guide is structured as a discovery roadmap, outlining core hypotheses based on the compound's chemical structure and detailing the requisite experimental workflows to elucidate its primary mechanism(s) of action. We present two plausible mechanistic avenues for investigation: modulation of the cholinergic nervous system and antimicrobial activity. This whitepaper furnishes detailed protocols, data interpretation frameworks, and visual diagrams to empower research teams to rigorously characterize this compound's biological activity.

Introduction and Core Hypotheses

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a unique molecule whose mechanism of action is not yet characterized in scientific literature. An analysis of its structure reveals two key functional moieties that form the basis of our investigational strategy:

  • A Quaternary Ammonium Cation: The N,N,N-trimethyl...methanaminium group provides a permanent positive charge. Quaternary ammonium compounds (QACs) are a well-established class of molecules with potent antimicrobial properties, which they typically exert by disrupting the integrity of microbial cell membranes.[1][2]

  • A Substituted Furan Ring: The (5-methyl-2-furyl)methyl group bears structural resemblance to the core of various bioactive molecules, including ligands for neurotransmitter receptors. Specifically, the quaternary ammonium head group connected to a cyclic structure is reminiscent of acetylcholine and its analogs, such as muscarine.

Based on this structural analysis, we propose two primary, non-mutually exclusive hypotheses for the in vitro mechanism of action of this compound:

  • Hypothesis I: Modulation of the Cholinergic System. The compound may act as an agonist or antagonist at muscarinic and/or nicotinic acetylcholine receptors (mAChRs, nAChRs) or as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.

  • Hypothesis II: Antimicrobial Activity. The compound may function as a biocide by disrupting the cellular membranes of bacteria and/or fungi, a hallmark of QACs.[1][3]

This guide will detail the experimental strategy to systematically test these hypotheses.

Part 1: Investigation of Cholinergic System Modulation

The structural analogy to acetylcholine necessitates a thorough investigation of the compound's potential effects on the cholinergic system. Our approach is to first determine if the compound binds to cholinergic receptors, and if so, to then characterize the functional consequences of this binding.

Rationale for Experimental Selection

To establish cholinergic activity, we must answer three questions:

  • Does the compound bind to any of the five muscarinic (M1-M5) or various nicotinic receptor subtypes?

  • If it binds, does it activate (agonist) or block (antagonist) the receptor's downstream signaling pathway?

  • Does the compound inhibit the acetylcholinesterase enzyme?

The following experimental workflow is designed to address these questions sequentially.

Experimental Workflow: Cholinergic Activity

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Enzymatic Inhibition b_assay Radioligand Binding Assays (M1-M5, nAChR subtypes) ca_assay Calcium Influx Assay (Gq-coupled: M1, M3, M5) b_assay->ca_assay If binding confirmed camp_assay cAMP Assay (Gi-coupled: M2, M4) b_assay->camp_assay If binding confirmed ache_assay AChE Inhibition Assay (Ellman's Method) start Start Investigation start->b_assay start->ache_assay

Caption: Workflow for investigating cholinergic activity.

Detailed Experimental Protocols

This experiment determines the binding affinity (Kᵢ) of the test compound for specific receptor subtypes. It involves competing the test compound against a known high-affinity radiolabeled ligand.

  • Cell Preparation: Utilize membrane preparations from cell lines stably expressing a single human mAChR or nAChR subtype (e.g., CHO-K1 or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.[4][5]

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M1) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure fluorescence intensity over time (kinetic read). An increase in fluorescence indicates a rise in [Ca²⁺]i.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist Mode: Pre-incubate cells with the test compound before adding a known agonist (e.g., acetylcholine) at its EC₈₀ concentration. A decrease in the agonist's response indicates antagonism. Calculate the IC₅₀.

Predicted Data Outcomes and Interpretation

The data from these experiments should be compiled for a clear comparative analysis.

ParameterM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorAChE
Binding Affinity (Kᵢ, nM) ValueValueValueValueValueN/A
Agonist Potency (EC₅₀, nM) ValueValueValueValueValueN/A
Antagonist Potency (IC₅₀, nM) ValueValueValueValueValueN/A
Enzyme Inhibition (IC₅₀, nM) N/AN/AN/AN/AN/AValue

Interpretation:

  • Low Kᵢ values (<100 nM) indicate significant binding affinity.

  • Low EC₅₀ values suggest potent agonist activity.

  • Low IC₅₀ values in the antagonist assay suggest potent antagonist activity.

  • A low IC₅₀ for AChE indicates enzymatic inhibition.[6]

Visualizing the Mechanism: Cholinergic Signaling Pathways

G cluster_gq Gq Pathway cluster_gi Gi Pathway compound Test Compound (Agonist?) M135 M1, M3, M5 Receptors compound->M135 M24 M2, M4 Receptors compound->M24 Gq Gαq M135->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Gi Gαi M24->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Potential sites of action in mAChR signaling pathways.

Part 2: Investigation of Antimicrobial Activity

The QAC moiety is a strong predictor of antimicrobial properties. The primary mechanism for such compounds is the disruption of the phospholipid bilayer of the cell membrane, leading to leakage of cytoplasmic contents and cell death.[1][3][7]

Rationale for Experimental Selection

The objective is to determine if the compound can inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal), and if so, to confirm that this activity is mediated by membrane damage.

  • Growth Inhibition/Killing: Determine the minimum concentration required to inhibit growth (MIC) and to kill (MBC).

  • Membrane Disruption: Directly visualize and quantify membrane permeabilization.

Experimental Workflow: Antimicrobial Activity

G cluster_0 Step 1: Potency Determination cluster_1 Step 2: Mechanism Confirmation mic_mbc MIC & MBC Assays (Broth Microdilution) membrane_assay Membrane Integrity Assay (Propidium Iodide Staining) mic_mbc->membrane_assay If MIC is confirmed start Start Investigation start->mic_mbc

Caption: Workflow for investigating antimicrobial activity.

Detailed Experimental Protocols

This protocol follows standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa).

  • Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Take an aliquot (e.g., 10 µL) from all wells that show no visible growth and plate it onto agar plates. Incubate overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

PI is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA upon entering membrane-compromised cells, fluorescing brightly.

  • Bacterial Culture: Grow bacteria to mid-log phase and wash with a suitable buffer (e.g., PBS).

  • Treatment: Treat the bacterial suspension with the test compound at concentrations corresponding to its MIC and 2x MIC. Include an untreated control (live cells) and a positive control (heat-killed or ethanol-treated cells).

  • Staining: Add PI to each sample to a final concentration of ~1-2 µg/mL and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and measure emission at ~617 nm.

  • Data Interpretation: An increase in the population of PI-positive (fluorescent) cells in the treated samples compared to the live control indicates membrane disruption.

Predicted Data Outcomes
Bacterial StrainMIC (µg/mL)MBC (µg/mL)% PI-Positive Cells (at MIC)
S. aureus (Gram-positive)ValueValueValue
E. coli (Gram-negative)ValueValueValue
P. aeruginosa (Gram-negative)ValueValueValue

Interpretation:

  • Low MIC/MBC values indicate potent antimicrobial activity.

  • If MBC is close to MIC (e.g., ≤4x MIC), the compound is considered bactericidal.

  • A significant increase in PI-positive cells confirms that the mechanism of action involves membrane disruption.

Visualizing the Mechanism: Membrane Disruption

G compound Quaternary Ammonium Cation (+) Lipophilic Tail membrane Bacterial Cell Membrane (Negatively Charged Phospholipids) compound:head->membrane 1. Electrostatic Attraction disrupted_membrane Disrupted Membrane (Pore Formation) membrane->disrupted_membrane 2. Insertion & Disruption leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) disrupted_membrane->leakage death Cell Death leakage->death

Caption: Proposed mechanism of QAC-mediated membrane disruption.

Conclusion and Forward Path

This technical guide outlines a robust, hypothesis-driven approach to characterizing the in vitro mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide. By systematically investigating its potential as both a cholinergic modulator and an antimicrobial agent, researchers can build a comprehensive pharmacological and toxicological profile. The results of these assays will provide the foundational data necessary for further drug development, lead optimization, or specialized application studies. It is plausible the compound may exhibit dual activity, and these workflows will allow for the quantification and comparison of its potency in both domains.

References

  • Jennings, M. C., et al. (2015). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. ACS Infectious Diseases. [Link]

  • Hegde, S. S. (2006). Muscarinic Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tanaka-Kanegae, R., & Hamada, K. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. [Link]

  • Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences. [Link]

  • Dimmock, J. R., et al. (1978). Synthesis and Biological Activity of Some New Furan Quaternary Salts. Journal of Pharmaceutical Sciences. [Link]

  • Haga, T. (2000). Cellular signaling mechanisms for muscarinic acetylcholine receptors. The Japanese Journal of Pharmacology. [Link]

  • Maron, R., & Wess, J. (2021). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology. [Link]

  • Zhang, W., et al. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology. [Link]

  • Wessels, S., & Ingmer, H. (2013). Quaternary Ammonium Compounds. In book: Antimicrobial Drug Resistance. [Link]

  • Ingrosso, C., et al. (2024). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Polymers. [Link]

  • Kholodnytska, M., et al. (2024). Development of a new antimicrobial drug based on quaternary ammonium compounds. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]

  • Maron, R., & Wess, J. (2021). Muscarinic acetylcholine receptors are of utmost importance in physiological regulation of micturition and also in the development of voiding disorders. American Journal of Physiology-Renal Physiology. [Link]

  • Cinelli, P., et al. (2015). Furan containing ammonium salts from furfural: synthesis and properties evaluation. New Journal of Chemistry. [Link]

  • J. C. Legeay, et al. (2018). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences. [Link]

  • Abdel-Rahman, M. A., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules. [Link]

Sources

Exploratory

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide: Structural Dynamics and Pharmacological Applications

Executive Summary In the landscape of cholinergic pharmacology, the precise characterization of muscarinic acetylcholine receptors (mAChRs) requires ligands that offer both high orthosteric affinity and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cholinergic pharmacology, the precise characterization of muscarinic acetylcholine receptors (mAChRs) requires ligands that offer both high orthosteric affinity and metabolic stability. N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide —commonly referred to as 5-methylfurmethide iodide or 5-methylfurtrethonium iodide —is a potent, selective, and enzymatically stable muscarinic agonist.

Unlike endogenous acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), 5-methylfurmethide provides a sustained activation profile. This makes it an indispensable tool compound for disentangling G protein-coupled receptor (GPCR) signaling bias, mapping orthosteric binding pockets, and developing ex vivo models of parasympathetic tone. This technical guide synthesizes the physicochemical properties, structure-activity relationships (SAR), and field-proven experimental protocols for deploying 5-methylfurmethide in advanced pharmacological assays.

Chemical Identity and Physicochemical Properties

To ensure reproducible assay design, it is critical to understand the solubility and structural parameters of the compound. The quaternary ammonium headgroup ensures high aqueous solubility, while the iodide counterion provides crystalline stability.

Table 1: Core Physicochemical Properties
ParameterValue / Description
IUPAC Name trimethyl-[(5-methylfuran-2-yl)methyl]azanium iodide
Common Synonyms 5-methylfurmethide iodide; 5-methylfurtrethonium iodide
CAS Number 1197-60-0
Molecular Formula C₉H₁₆INO
Molecular Weight 281.14 g/mol
Canonical SMILES CC1=CC=C(O1)C(C)C.[I-]
Solubility Highly soluble in water and physiological buffers.
AChE Susceptibility Resistant (Not a substrate for acetylcholinesterase)

Structure-Activity Relationship (SAR) and Mechanistic Causality

As an application scientist, selecting the right agonist requires understanding why a molecule behaves the way it does within the receptor pocket. The structure of 5-methylfurmethide can be divided into two critical pharmacophores:

  • The Quaternary Ammonium Headgroup: Similar to ACh, the (C)C moiety acts as the primary anchor. It engages in a critical cation- π interaction with conserved tyrosine residues and forms a salt bridge with a highly conserved aspartate residue (D3.32) in the orthosteric binding pocket of all five mAChR subtypes (M1-M5) [1].

  • The 5-Methylfuran Ring: The substitution of the flexible ethylene-acetate tail of ACh with a rigid 5-methylfuran ring introduces specific steric constraints. This rigidification prevents the molecule from fitting into the active site gorge of acetylcholinesterase, conferring metabolic stability [2]. Furthermore, the oxygen atom in the furan ring acts as a hydrogen bond acceptor, mimicking the ester oxygen of ACh, while the 5-methyl group provides optimal hydrophobic contact within the receptor cavity, maximizing agonist efficacy [3].

Receptor Signaling and Ligand Bias

Recent advancements in GPCR pharmacology have highlighted the phenomenon of ligand bias—where different agonists stabilize distinct receptor conformations, leading to preferential activation of specific intracellular pathways (e.g., Gq protein activation vs. β -arrestin recruitment).

At the M3 muscarinic receptor, 5-methylfurmethide acts as a strong partial-to-full agonist. Advanced Fluorescence Resonance Energy Transfer (FRET) studies demonstrate that 5-methylfurmethide induces robust Gq protein recruitment, closely mirroring the efficacy of ACh, while also promoting the subsequent recruitment of G protein-coupled receptor kinase 2 (GRK2) and arrestin3 [4].

G LIG 5-Methylfurmethide REC M3 Muscarinic Receptor LIG->REC Orthosteric Binding GQ Gq Protein Activation REC->GQ Primary Signaling GRK GRK2 Recruitment REC->GRK Receptor Phosphorylation PLC Phospholipase C (PLC) GQ->PLC CA Intracellular Ca2+ Release PLC->CA ARR Arrestin3 Binding GRK->ARR Desensitization/Bias

Fig 1. M3 muscarinic receptor signaling and biased effector recruitment by 5-methylfurmethide.

Table 2: Relative Efficacy of Muscarinic Agonists at M3R

Data synthesized from FRET-based Gq recruitment assays [4]. Efficacy is normalized to endogenous Acetylcholine (100%).

AgonistGq Recruitment Efficacy (%)GRK2 Recruitment Efficacy (%)Metabolic Stability
Acetylcholine (ACh) 100% (Reference)100% (Reference)Very Low (Rapid hydrolysis)
5-Methylfurmethide ~60%~60%High (AChE resistant)
Methacholine ~60%~60%Moderate
Arecoline ~20%~20%High
Pilocarpine ~8%~8%High

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., AChE inhibitors in parallel arms), researchers can isolate the true receptor-mediated effects of 5-methylfurmethide.

Protocol 1: In Vitro FRET-Based Gq Recruitment Assay

Purpose: To quantify the real-time recruitment of Gq proteins to the M3 receptor upon stimulation by 5-methylfurmethide, avoiding the signal saturation common in downstream calcium assays.

Causality & Rationale: Measuring direct G protein recruitment via FRET provides a highly sensitive, amplification-free readout of receptor activation. 5-methylfurmethide is used here to ensure the signal is not artificially truncated by ligand degradation during the kinetic read.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect cells with plasmids encoding the human M3 receptor, a FRET donor-tagged G α q subunit, and a FRET acceptor-tagged G βγ dimer using a lipid-based transfection reagent.

  • Equilibration: 48 hours post-transfection, wash cells and resuspend in a physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Transfer to a 96-well black microplate.

  • Baseline Acquisition: Measure baseline FRET ratio (Acceptor emission / Donor emission) for 2 minutes using a microplate reader equipped with appropriate excitation/emission filters.

  • Ligand Addition: Inject 5-methylfurmethide to achieve final well concentrations ranging from 10−9 M to 10−4 M.

  • Kinetic Read: Continuously record the FRET ratio for 10 minutes. The decrease in FRET signal corresponds to the dissociation/conformational change of the G protein heterotrimer upon receptor activation.

  • Self-Validation Control: In a parallel well, apply 30 µM Atropine (a competitive antagonist) 5 minutes prior to 5-methylfurmethide injection. A complete block of the FRET signal validates that the response is strictly mAChR-mediated.

W S1 1. Cell Culture & Transfection (M3R + FRET Sensors) S2 2. Baseline FRET Measurement (Equilibration) S1->S2 S3 3. Ligand Application (5-Methylfurmethide) S2->S3 S4 4. Kinetic FRET Acquisition (Gq/GRK2 Recruitment) S3->S4 S5 5. Data Normalization & Efficacy Calculation S4->S5

Fig 2. Step-by-step FRET-based workflow for evaluating GPCR effector recruitment.

Protocol 2: Ex Vivo Mouse Urinary Bladder Contractility Assay

Purpose: To evaluate the functional agonist-antagonist interactions at native tissue mAChRs.

Causality & Rationale: The urinary bladder is rich in M2 and M3 receptors. Using 5-methylfurmethide allows for the generation of validated cumulative concentration-effect curves in under 7 minutes without the response plateau fading, which typically occurs with ACh due to tissue cholinesterases [5].

Step-by-Step Workflow:

  • Tissue Isolation: Euthanize the mouse and rapidly excise the whole urinary bladder.

  • Organ Bath Setup: Mount the intact bladder in a 10 mL organ bath containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.0 g.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Agonist Dosing: Add 5-methylfurmethide cumulatively (e.g., half-log increments from 10−8 M to 10−4 M). Record the isometric contractile force.

  • Antagonist Interaction (Optional): To calculate the pKB of an antagonist (e.g., pirenzepine), wash the tissue, incubate with the antagonist for 30 minutes, and repeat the 5-methylfurmethide cumulative dosing.

  • Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ and maximum contractile force (Emax).

Conclusion

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (5-methylfurmethide) remains a cornerstone molecule in cholinergic research. By combining the orthosteric binding fidelity of acetylcholine with the metabolic resilience of a synthetic furan derivative, it empowers researchers to accurately map GPCR bias, execute high-throughput FRET assays, and conduct stable ex vivo tissue contractility studies. Strict adherence to the self-validating protocols outlined above will ensure robust, reproducible data in any drug discovery pipeline targeting the muscarinic system.

References

  • Frontiers. (2022). Multitargeting nature of muscarinic orthosteric agonists and antagonists. Retrieved from[Link]

  • Ovid. (1995). Effect of caffeic acid phenethyl ester on gastric acid secretion in vitro. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). (2008). Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists. Retrieved from [Link]

  • eLife. (2021). Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor. Retrieved from[Link]

  • PubMed. (1985). Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay. Retrieved from[Link]

Foundational

Pharmacokinetics and Pharmacodynamics of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (5-MFT)

Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethide (5-MFT) or 5-methylfurtrethonium iodide, is a highly selective, synthetic muscarinic acetylcholine receptor ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethide (5-MFT) or 5-methylfurtrethonium iodide, is a highly selective, synthetic muscarinic acetylcholine receptor agonist[1]. In preclinical pharmacology and drug development, the transient nature of endogenous acetylcholine (ACh)—due to its rapid hydrolysis by acetylcholinesterase (AChE)—presents a significant barrier to studying sustained muscarinic activation. 5-MFT circumvents this limitation. By replacing the ester linkage of ACh with a furan ring, 5-MFT achieves complete resistance to cholinesterase degradation while maintaining the necessary stereoelectronic properties for high-affinity receptor binding[2]. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 5-MFT, detailing the causality behind its ADME properties and providing self-validating experimental protocols for its quantification and functional assessment.

Physicochemical Rationale for Pharmacokinetic Behavior

The pharmacokinetic behavior of 5-MFT is entirely dictated by its molecular architecture. The compound consists of a 5-methylfuran ring attached to a quaternary ammonium group.

  • Permanent Ionization: The N,N,N-trimethyl group carries a permanent positive charge regardless of physiological pH. This prevents the molecule from passively diffusing across lipophilic biological membranes.

  • Isosteric Stability: The furan ring acts as a bioisostere to the acetyl group of ACh. However, because it lacks an ester bond, it is immune to the hydrolytic cleavage normally executed by the serine hydrolase mechanism of AChE[3].

PK Admin IV Administration Plasma Central Compartment (Plasma) Admin->Plasma 100% Bioavailability Tissue Peripheral Compartment (Extracellular Fluid) Plasma->Tissue Distribution (k12) Kidney Renal Excretion (OCT Transporters) Plasma->Kidney Clearance (CL) Tissue->Plasma Redistribution (k21) Urine Urine (Unchanged Drug) Kidney->Urine Rapid Elimination

Fig 1. Two-compartment pharmacokinetic model of 5-MFT highlighting rapid renal clearance.

Pharmacokinetic Profile (ADME)

Absorption and Distribution

Due to its permanent quaternary ammonium charge, 5-MFT exhibits exceptionally poor oral bioavailability. Oral administration results in minimal gastrointestinal absorption, necessitating intravenous (IV) or localized (e.g., organ bath) administration for systemic or tissue-specific studies. Upon systemic entry, the volume of distribution ( Vd​ ) is largely restricted to the extracellular fluid compartment. The molecule cannot traverse the tight junctions of the blood-brain barrier (BBB), meaning its pharmacological effects are strictly localized to the peripheral nervous system (e.g., smooth muscle, endothelium, and secretory glands).

Metabolism: The Cholinesterase Resistance Paradigm

The defining characteristic of 5-MFT is its metabolic stability. Unlike ACh, which has a plasma half-life of mere seconds, 5-MFT is not a substrate for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)[2]. This lack of hepatic or enzymatic metabolism means that the drug's duration of action is governed entirely by its rate of renal clearance, making it an ideal tool compound for decoupling receptor activation kinetics from enzymatic degradation variables.

Excretion and Clearance

Because 5-MFT is not metabolized, it is excreted entirely unchanged in the urine. The clearance mechanism relies on glomerular filtration supplemented by active tubular secretion. The permanent positive charge makes 5-MFT a prime substrate for Organic Cation Transporters (OCTs) located on the basolateral membrane of proximal tubule cells, leading to a relatively short systemic half-life despite its enzymatic stability.

Pharmacodynamics and Receptor Kinetics

5-MFT acts as a full agonist at muscarinic receptors, often demonstrating a potency approximately twice that of endogenous acetylcholine in smooth muscle preparations[2]. In vascular tissues, such as the rat aorta, 5-MFT targets endothelial M3 (and potentially M2) receptors. Activation of these receptors triggers a Gq-coupled signaling cascade, leading to intracellular calcium mobilization, activation of endothelial nitric oxide synthase (eNOS), and subsequent NO-mediated vasodilation[3].

G MFT 5-MFT (Agonist) M3R M3 Muscarinic Receptor MFT->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 Opens Channels eNOS eNOS Activation Ca2->eNOS Calmodulin Binding NO NO Release eNOS->NO Vasodilation

Fig 2. 5-MFT mediated M3 muscarinic receptor signaling pathway leading to vasodilation.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the study of 5-MFT.

Protocol 1: LC-MS/MS Bioanalysis for PK Profiling

Causality Check: Standard reverse-phase chromatography (e.g., C18 columns) fails to retain highly polar, permanently charged quaternary ammoniums, causing them to elute in the void volume where ion suppression is severe. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for 5-MFT.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., 5-MFT-d9) to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., Waters XBridge HILIC). Use a mobile phase gradient of Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the parent cation transition at m/z 154.12[4].

Protocol 2: In Vitro Organ Bath Assay for PD Validation

Causality Check: To prove that 5-MFT-induced relaxation is strictly dependent on endothelial NO release rather than direct smooth muscle action, parallel experiments must be run with intact and mechanically denuded endothelium[3].

  • Tissue Preparation: Isolate the descending thoracic aorta from a rodent model. Carefully strip connective tissue and cut the aorta into helical or ring strips.

  • Organ Bath Setup: Suspend the strips in 10 mL organ baths filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.

  • Equilibration & Pre-contraction: Apply a resting tension of 1.0 g and equilibrate for 60 minutes. Induce a stable baseline contraction using Norepinephrine ( 10−6 M).

  • Cumulative Dosing: Add 5-MFT in half-log cumulative increments (from 10−9 to 10−4 M) to construct a concentration-response curve.

  • Validation: In a separate bath, mechanically denude the endothelium of an aortic strip by gently rubbing the intimal surface. The failure of 5-MFT to induce relaxation in this strip validates the eNOS-dependent mechanism.

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterValuePharmacokinetic Implication
Molecular Weight (Cation) 154.12 Da[4]Small molecule, rapid tissue diffusion.
Molecular Weight (Salt) 281.13 Da[1]Requires adjustment when calculating molarity.
Ionization State Quaternary Ammonium (+)Poor oral absorption; no BBB penetration.
Metabolic Stability Highly StableResistant to AChE/BChE degradation[2].
Primary Clearance Route Renal (Unchanged)Half-life dependent on glomerular filtration & OCTs.

Table 2: Pharmacodynamic Benchmarks (Vascular Endothelium)

Pharmacodynamic MetricObservationMechanistic Note
Receptor Target M2 / M3 MuscarinicHigh affinity for endothelial muscarinic receptors.
Intrinsic Efficacy Full AgonistAchieves 100% of maximum possible relaxation[3].
Relative Potency 5-MFT AChOften twice as potent as ACh in smooth muscle assays[2].
Antagonist Affinity ( KB​ ) Blocked by AtropineConfirms specific muscarinic receptor mediation[3].

References

  • Activities of 5-methylfurfuryltrimethylammonium iodide and related compounds at vascular endothelial muscarinic receptors of the rat aorta. ResearchGate. Available at:[Link]

  • 5-methylfurtrethonium (C9H16NO) - PubChemLite. Université du Luxembourg. Available at:[Link]

  • 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1). HazComFast. Available at:[Link]

  • The uptake of atropine and related drugs by intestinal smooth muscle of the guinea-pig in relation to acetylcholine receptors. Royal Society Publishing. Available at:[Link]

Sources

Exploratory

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide molecular weight and aqueous solubility

As a Senior Application Scientist, I approach the characterization of pharmacological tool compounds not merely as a list of properties, but as a dynamic system of molecular interactions and empirical validations. N,N,N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of pharmacological tool compounds not merely as a list of properties, but as a dynamic system of molecular interactions and empirical validations. N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide , commonly referred to as 5-methylfurmethiodide or 5-methylfurtrethonium iodide, is a highly selective furan analog of muscarine[1]. It serves as a critical reference standard in cholinergic pharmacology due to its status as a full agonist at muscarinic acetylcholine receptors (mAChRs)[1].

This whitepaper provides an in-depth technical roadmap for researchers utilizing this compound, detailing its physicochemical properties, solubility dynamics, mechanistic pathways, and self-validating experimental protocols.

Physicochemical Profiling & Solubility Dynamics

To design robust in vitro and in vivo assays, one must first understand the thermodynamic and structural constraints of the molecule. The compound features a furan ring substituted with a methyl group at position 5, linked to a quaternary ammonium moiety, and paired with an iodide counterion[1]. This quaternary amine structure dictates its high polarity and salt-like behavior.

Table 1: Physicochemical Identity and Solubility Profile

ParameterValue
Chemical Name N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
Common Synonyms 5-Methylfurmethiodide, 5-Methylfurtrethonium iodide
CAS Registry Number 1197-60-0
Molecular Formula C₉H₁₆INO
Molecular Weight 281.14 g/mol
Aqueous Solubility Soluble (Suitable for immediate organ bath use)
Organic Solubility Soluble up to 100 mM (~28.11 mg/mL) in DMSO

Causality in Solvent Selection: While the iodide salt grants excellent aqueous solubility[2], preparing long-term stock solutions in water is a methodological error. Quaternary ammonium compounds in aqueous environments are susceptible to slow hydrolytic degradation and microbial contamination over time. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory solvent for concentrated stock preservation (up to 100 mM), as the anhydrous environment halts hydrolysis and ensures stoichiometric precision across longitudinal studies[3].

Mechanistic Pharmacology & Receptor Kinetics

Unlike other substituted furan analogs (e.g., 5-hydroxymethyl or 5-chloromethyl derivatives) which exhibit partial agonism due to steric hindrance or electronegative repulsion, 5-methylfurmethiodide acts as a full agonist at endothelial M2/M3 muscarinic receptors[1].

Upon binding to the M3 receptor on vascular endothelial cells, the compound triggers a Gq-protein coupled cascade. This activates Phospholipase C (PLC), generating Inositol trisphosphate (IP3), which subsequently forces the release of intracellular calcium. The calcium spike activates endothelial Nitric Oxide Synthase (eNOS), producing Nitric Oxide (NO) that diffuses into adjacent smooth muscle, resulting in profound vasorelaxation[1].

M3_Pathway A 5-Methylfurmethiodide (Agonist) B M3 Muscarinic Receptor (Endothelial Cell) A->B C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E IP3 Generation D->E F Intracellular Ca2+ Release E->F G eNOS Activation F->G H Nitric Oxide (NO) Production -> Vasorelaxation G->H

M3 muscarinic receptor signaling pathway activated by 5-Methylfurmethiodide.

Quantitative analysis of its receptor kinetics reveals an efficacy profile that actually surpasses baseline acetylcholine (ACh) in specific tissue models.

Table 2: Pharmacodynamic Parameters at Muscarinic Receptors (Guinea-pig Ileum)

ParameterValueReference Standard (ACh)
Apparent ED₅₀ 2.75 ± 0.22 × 10⁻⁸ M~2.0 × 10⁻⁸ M
Dissociation Constant (Kₐ) 7.22 ± 0.15 × 10⁻⁷ MN/A
Relative Affinity 1.331.00 (Defined)
Relative Intrinsic Efficacy 1.541.00 (Defined)

(Data derived from fractional inactivation studies[4])

Self-Validating Experimental Workflows

To guarantee data trustworthiness, protocols must be designed as self-validating systems. A result is only as reliable as the internal controls that prove the assay functioned correctly.

Workflow A: Radioligand Displacement Assay (Receptor Affinity)

This protocol determines the binding affinity (Ki) of 5-methylfurmethiodide by measuring its ability to displace a radiolabeled antagonist, [3H]Quinuclidinyl benzilate ([3H]QNB)[5].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize target tissue (e.g., 50 heads of Drosophila or Musca for insect models, or mammalian cortical tissue) in 2 mL of ice-cold 50 mM sodium phosphate buffer (pH 7.4) using a Polytron for three 10-second bursts[5]. Causality: The strict pH 7.4 and ice-cold conditions prevent the proteolytic degradation of the fragile membrane-bound mAChRs.

  • Filtration: Pass the homogenate through four layers of cheesecloth to remove insoluble chitin/connective tissue, yielding a precise protein filtrate[5].

  • Incubation: Combine a 200 μL aliquot of the filtrate (~800 μg total protein) with 0.5 nM [3H]QNB and varying concentrations of 5-methylfurmethiodide in a total volume of 500 μL[5]. Incubate for 60 minutes at 25 °C to reach thermodynamic equilibrium.

  • Self-Validating Control (Critical Step): In a parallel set of tubes, add 2 μM atropine[5]. Causality: Atropine completely saturates all specific mAChR sites. Any radioactivity detected in these tubes represents non-specific binding (e.g., lipophilic partitioning into the plastic tube or lipid rafts). Subtracting this value from total binding isolates the true specific binding, validating the assay's integrity.

  • Termination & Counting: Rapidly filter the mixture through GF/B glass fiber filters, wash with ice-cold buffer to remove unbound radioligand, and quantify via liquid scintillation counting[5].

Assay_Workflow S1 Tissue Prep (50 mM PO4 Buffer) S2 Incubation ([3H]QNB + Agonist) S1->S2 S3 Rapid Filtration (GF/B Filters) S2->S3 S4 Wash Step (Ice-cold Buffer) S3->S4 S5 Scintillation Counting S4->S5

Self-validating radioligand binding assay workflow for mAChR affinity.

Workflow B: Ex Vivo Organ Bath Pharmacology (Intrinsic Efficacy)

To prove that 5-methylfurmethiodide is a full agonist, one must separate its binding affinity from its intrinsic ability to activate the receptor.

Step-by-Step Methodology:

  • Tissue Mounting: Suspend helical strips of rat aorta in a physiological organ bath aerated with 95% O₂ / 5% CO₂[1].

  • Pre-contraction: Induce a stable baseline contraction using 10⁻⁶ M norepinephrine[1]. Causality: Muscarinic receptors in the vasculature do not possess intrinsic tone; they require a pre-contracted state to demonstrate vasorelaxation visibly.

  • Cumulative Dosing: Add 5-methylfurmethiodide in cumulative half-log increments to generate a baseline concentration-response curve.

  • Self-Validating Control (Fractional Inactivation): Wash the tissue, then incubate with a low dose of phenoxybenzamine (an irreversible alkylating agent) to permanently destroy a fraction of the muscarinic receptors[4].

  • Re-evaluation: Generate a second concentration-response curve. Causality: Because 5-methylfurmethiodide has high intrinsic efficacy (1.54 relative to ACh), it possesses "receptor reserve." It can still achieve a near-maximum physiological response even when a large percentage of receptors are destroyed[4]. This mathematical shift validates its classification as a full agonist, distinguishing it definitively from partial agonists.

References

  • Horst, M. A., Sastry, B. V., & Landon, E. J. (1987). Activities of 5-methylfurfuryltrimethylammonium iodide and related compounds at vascular endothelial muscarinic receptors of the rat aorta. ResearchGate. 1

  • Apparent activity of 5-methylfurmethide at muscarinic receptors. (1988). PubMed. 4

  • Insect Muscarinic Acetylcholine Receptor: Pharmacological and Toxicological Profiles of Antagonists and Agonists. (2007). Journal of Agricultural and Food Chemistry - ACS Publications. 5

  • 5-Methylfurmethiodide Solubility and Properties. AbMole BioScience. 3

  • Methylfurmethide iodide | 1197-60-0. Benchchem. 2

Sources

Foundational

The Pharmacological Profile of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide: A Senior Scientist's Guide to Muscarinic Receptor Assays

Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, widely known in pharmacological literature as 5-methylfurmethiodide (5-MFT) or 5-methylfurtrethonium , is a highly potent, synthetic quaternary amm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, widely known in pharmacological literature as 5-methylfurmethiodide (5-MFT) or 5-methylfurtrethonium , is a highly potent, synthetic quaternary ammonium agonist targeting the muscarinic acetylcholine receptor (mAChR) family. In the rigorous landscape of neuropharmacology and drug discovery, 5-MFT serves as an indispensable reference orthosteric agonist. Its utility stems from its robust chemical stability against enzymatic hydrolysis, its high intrinsic efficacy, and its broad-spectrum activation of all five mAChR subtypes (M1–M5).

This technical guide dissects the pharmacodynamic properties of 5-MFT, elucidates its receptor-effector coupling mechanisms, and provides field-proven, self-validating protocols for utilizing this compound in quantitative functional assays to evaluate novel anticholinergic therapeutics.

Chemical Architecture and Receptor Binding Dynamics

The structural scaffold of 5-MFT consists of a 5-methylfuran ring linked to a quaternary trimethylammonium headgroup. This specific architecture dictates its pharmacodynamic behavior:

  • The Quaternary Cationic Head: Mimics the choline moiety of endogenous acetylcholine (ACh), anchoring the molecule via strong cation-π interactions to conserved tryptophan and tyrosine residues deep within the orthosteric binding pocket of mAChRs[1].

  • The 5-Methylfuran Ring: Acts as a rigid bioisostere for the flexible acetyl ester group of ACh. The methyl substitution at the 5-position of the furan ring restricts conformational flexibility, optimizing the molecule for muscarinic over nicotinic receptors. While parent furmethide derivatives can exhibit residual nicotinic activity (as observed in specific nematode models[2]), 5-MFT is functionally deployed as a "pure" muscarinic ligand in mammalian tissue assays, lacking meaningful nicotinic cross-reactivity[3].

Pharmacodynamic Profile: Efficacy and Affinity

Unlike partial agonists, 5-MFT acts as a full agonist at mAChRs, capable of eliciting maximal physiological responses even at sub-maximal receptor occupancy.

Through fractional receptor inactivation studies—utilizing irreversible alkylating agents like phenoxybenzamine—the true dissociation constant ( KA​ ) and intrinsic efficacy of 5-MFT have been isolated from tissue-specific receptor reserves. In classical guinea-pig ileum assays, 5-MFT demonstrates an apparent ED50​ of 2.75×10−8 M and a KA​ of 7.22×10−7 M[4]. Remarkably, its relative intrinsic efficacy in this specific tissue is 1.54 times that of acetylcholine, highlighting its powerful ability to stabilize the active conformation of the receptor[4].

However, it is critical to note that efficacy is tissue-dependent; in rat tail arteries, ACh maintains a higher intrinsic activity than 5-MFT due to variations in receptor occupancy-response coupling ranges[5].

Receptor-Effector Coupling Pathways

Because 5-MFT is non-selective across the muscarinic family, its downstream signaling depends entirely on the tissue-specific expression of mAChR subtypes[1]. It robustly activates both the Gq​ and Gi/o​ pathways.

G cluster_Gq M1, M3, M5 Receptors (Gq-Coupled) cluster_Gi M2, M4 Receptors (Gi/o-Coupled) Agonist 5-Methylfurmethiodide (Orthosteric Agonist) Rec_Gq mAChR (Odd) Agonist->Rec_Gq Rec_Gi mAChR (Even) Agonist->Rec_Gi PLC Phospholipase C (PLC) Rec_Gq->PLC IP3 IP3 / DAG Cleavage PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response AC Adenylyl Cyclase (AC) Rec_Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP cAMP->Response

Intracellular signaling cascades activated by 5-MFT via Gq- and Gi/o-coupled muscarinic receptors.

Quantitative Pharmacological Data

To facilitate comparative pharmacology and assay validation, the following tables summarize the quantitative metrics of 5-MFT across various classical tissue assays.

Table 1: Pharmacodynamic Parameters of 5-MFT vs. Acetylcholine (Guinea-Pig Ileum)
Parameter5-Methylfurmethiodide (5-MFT)Acetylcholine (ACh)
Apparent ED50​ 2.75±0.22×10−8 M ∼2.0×10−8 M
Dissociation Constant ( KA​ ) 7.22±0.15×10−7 M-
Relative Affinity 1.331.00 (Reference)
Relative Intrinsic Efficacy 1.541.00 (Reference)
Data derived from fractional inactivation studies using phenoxybenzamine[4].
Table 2: Antagonist Affinities ( pA2​ / pKB​ ) Determined Using 5-MFT as the Reference Agonist
AntagonistTarget Preference pKB​ Value
N-methylatropine Non-selective mAChR9.58
Atropine Non-selective mAChR8.90
Pirenzepine M1-preferring6.76
Data derived from isolated mouse urinary bladder assays[6].
Table 3: Rank Order of Agonist Potency for M3-Mediated Vasodilation (Rat Perfused Kidney)
RankAgonistReceptor Subtype Preference
1Arecaidine propargyl ester (APE)M2/M3
25-Methylfurmethiodide (5-MFT) Non-selective
2MethacholineNon-selective
2OxotremorineNon-selective
3(S)-AceclidineNon-selective
Data demonstrating 5-MFT's high potency at M3-mediated vasodilation[7].

Field-Proven Protocol: Schild Analysis Using 5-MFT

In drug development, determining the affinity ( pA2​ or pKB​ ) of a novel competitive antagonist requires a reliable, non-degrading full agonist. 5-MFT is superior to ACh in these assays because it is completely resistant to hydrolysis by acetylcholinesterase. This eliminates the need for cholinesterase inhibitors (e.g., physostigmine) that can artificially elevate baseline tension and confound receptor desensitization kinetics.

The following is a self-validating protocol for conducting a Schild analysis using 5-MFT in an isolated tissue bath (e.g., mouse urinary bladder or guinea-pig ileum).

Workflow Prep 1. Tissue Preparation Isolate & mount tissue in organ bath Equil 2. Equilibration Krebs buffer, 37°C, continuous aeration Prep->Equil BaseCurve 3. Baseline CCRC Cumulative 5-MFT addition (half-log steps) Equil->BaseCurve Wash 4. Washout & Incubation Wash tissue, add competitive antagonist BaseCurve->Wash ShiftCurve 5. Shifted CCRC Repeat 5-MFT curve in presence of antagonist Wash->ShiftCurve Analysis 6. Schild Analysis Calculate Dose Ratio (DR) & pA2/pKB ShiftCurve->Analysis

Step-by-step workflow for quantitative Schild analysis utilizing 5-MFT.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Tissue Preparation & Equilibration

  • Action: Mount the isolated tissue under 1g of resting tension in a 10 mL organ bath containing oxygenated (95% O2​ / 5% CO2​ ) Krebs-Henseleit solution at 37°C. Wash every 15 minutes for 1 hour.

  • Causality: Repeated washing clears endogenous neurotransmitters released during dissection trauma. The 1-hour equilibration allows the smooth muscle membrane potential to stabilize, preventing erratic spontaneous contractions that would introduce noise into the baseline.

Step 2: Baseline Cumulative Concentration-Response Curve (CCRC)

  • Action: Add 5-MFT in cumulative half-log unit increments (e.g., 1 nM, 3 nM, 10 nM) until a maximum plateau response ( Emax​ ) is achieved.

  • Causality: Cumulative dosing (without washing between doses) prevents receptor resensitization artifacts and generates a complete sigmoidal curve rapidly (often in under 7 minutes)[6]. 5-MFT's resistance to cholinesterase ensures the concentration in the bath is exactly the concentration at the biophase.

  • Validation Checkpoint: The curve must reach a true asymptote. If the tissue response fades before Emax​ , the receptor reserve is depleting, and the assay temperature may need to be lowered to 32°C to slow desensitization.

Step 3: Washout and Antagonist Incubation

  • Action: Wash the tissue repeatedly until tension returns to absolute baseline. Incubate with a fixed concentration of the test antagonist (e.g., pirenzepine) for at least 30 minutes.

  • Causality: A 30-minute incubation is mathematically required for most competitive antagonists to reach steady-state equilibrium with the orthosteric binding site according to the Law of Mass Action.

  • Validation Checkpoint: Baseline tension must not drift during incubation. Drift indicates the antagonist has inverse agonist properties or off-target effects.

Step 4: Shifted CCRC

  • Action: Repeat the 5-MFT CCRC in the continuous presence of the antagonist.

  • Causality: The presence of a competitive antagonist forces the agonist to higher concentrations to achieve the same fractional receptor occupancy, resulting in a parallel rightward shift of the CCRC without a depression of Emax​ .

Step 5: Schild Regression Analysis

  • Action: Calculate the Dose Ratio (DR) = ( ED50​ of shifted curve) / ( ED50​ of baseline curve). Plot log(DR−1) against −log[Antagonist] .

  • Causality: This mathematical transformation validates the nature of the antagonism. A linear regression with a slope not significantly different from 1.0 confirms simple competitive antagonism, allowing the x-intercept to be accurately read as the pA2​ (affinity constant) of the antagonist[6].

References

  • Apparent activity of 5-methylfurmethide at muscarinic receptors Archives Internationales de Pharmacodynamie et de Therapie[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYSzuTL49U5DeyehbtkeRXNMuYt_punMoPb5KBkzoa32ZwtV8ma7y_8RIfoFKsrrVTiHfXdULOs7i0IBlXzD13dMU88PxhWSAnN-a5BDM7jlNn_CXxniDPuso-aLeUpsm5d-Y=]
  • Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay British Journal of Pharmacology[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwZ4wf3d1kTfCYudNhL4ucCfMsDwVyt2dKwLHCENCPMQ73Rs9xXOckHS4rrg7K3T2GRUp4rnG12Hj3xzDJH_D88gsg-MPIMkafr7oxxWOpAkl6CbZORy41FyTdfo2-hVtJu4A=]
  • Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists Journal of Medicinal Chemistry[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEknx1dJ_L-BvyJjTTsIvQLX9zTtolB8Bq4PJwFItWCfAe8LbzsmlMDTNwK917JRQqMuBLaiXhp9vr7hnzWDeIQv5Nd2Wbur16V9bACe89U4MEFzp2wDokiuLjK8x_8x-952es2SJfUFV8=]
  • Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle Invertebrate Neuroscience[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG1eoLDKMOP-XGQrUZcZsNQAx1KPU0chwFJ8M0F7rbmR3whV6UXUZ_ghZn0fismt7dQ4mrJu_bh3N1fqpkTZPeOjDT236BFe50ytfJHADNK8mxeRuskSIO-qpkVeSWd3gncXvIJD2a91gyCQ==]
  • Characterization of muscarinic receptors mediating vasodilation in rat perfused kidney European Journal of Pharmacology[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEqP66JC4xLyWaEPMm9lwd2vVq7DW4Fsm_NnwyrfYonuDP7PQQHs3XFO26MFoTxTbQ6WJktWbRGJzjUy4sdwcwVQYhwbtNBIu-7SwkDy9MeRSRefRBxmq6u_zG3GGbxIV_SQ==]
  • Extended concentration-response curves used to reflect full agonist efficacies and receptor occupancy-response coupling ranges British Journal of Pharmacology[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_C0CXAxLQCX2XyY9G1OGum9gpypKNQtIUEkszASxLMdISB0sFFcXXpYyVtFmhsNU4jUkaZUQvx-w-bPZMlUhWE4Lf1DcAcsc9I-paam1WBD6JQ_74yH63FSe0kqFDFiHO-g==]
  • Multitargeting nature of muscarinic orthosteric agonists and antagonists Frontiers in Pharmacology[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyv2UDJZa8ZtKRUgkpDBu1ep8YvIXiX_BR5UR35irs8SVXwR_FoRQwnG4CcRFgvcM7rGaWAl3P0yu8-oxV6Yl0qdYSDqyRwpkAvYvys8kPXjc0hzeXi9__ZSNQrckLL9LmFZpWw9I8VckaZvME6RE45MUzqDMmNCcbnUITp9PLtcLWvYI6G86wJHOTPnaPEgyJ]

Sources

Protocols & Analytical Methods

Method

Protocol for Dissolving N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide in DMSO: A Muscarinic Agonist Application Guide

Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethiodide or 5-methylfurtrethonium iodide) is a highly selective 1[1]. It is extensively utilized in pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethiodide or 5-methylfurtrethonium iodide) is a highly selective 1[1]. It is extensively utilized in pharmacological research to evaluate parasympathomimetic activity, smooth muscle contractility, and2[2]. This application note provides a validated, causality-driven protocol for the preparation, storage, and biological application of 5-methylfurmethiodide stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties & Quantitative Data

To ensure accurate molarity calculations and proper handling, the quantitative properties of the compound are summarized below.

PropertyValue / Description
Chemical Name N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
Common Synonyms 5-Methylfurmethiodide; 5-Methylfurtrethonium iodide
CAS Number 3[3]
Molecular Formula 4[4]
Molecular Weight 3[3]
Max Solubility (DMSO) 3[3]
Storage (Solid) 3[3]
Causality-Driven Solvation Strategy

While quaternary ammonium salts possess inherent water solubility, long-term storage of 5-methylfurmethiodide in aqueous buffers leads to gradual hydrolysis of the furan ring and degradation of the active pharmacophore. DMSO is the optimal solvent for stock preparation because its aprotic nature prevents hydrolytic degradation while effectively solvating both the lipophilic 5-methyl-2-furyl moiety and the ionic iodide center. The compound is3[3].

Protocol: Preparation of a 100 mM DMSO Stock Solution

Self-Validating Quality Control: The dry powder must be white to off-white. If the powder or the resulting solution is yellow or brown, the iodide counterion has oxidized to free iodine ( I2​ ) due to moisture or light exposure, and the batch must be discarded to preserve experimental integrity.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized 5-methylfurmethiodide vial from 3[3] and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the hygroscopic iodide salt and artificially inflates the weighed mass.

  • Weighing: Accurately weigh 28.11 mg of the compound using an analytical balance.

  • Solvation: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, water ≤0.005%). Causality: Anhydrous DMSO prevents water-induced degradation, while the amber vial protects the photosensitive iodide counterion from UV-mediated oxidation.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes until the solution is completely clear.

  • Aliquoting & Storage: Divide the 100 mM stock into 20–50 µL aliquots in tightly sealed microcentrifuge tubes. Store immediately at 4[4]. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and compromise the structural integrity of the compound.

Workflow S1 Equilibrate to RT S2 Weigh 28.11 mg S1->S2 S3 Add 1 mL Anhydrous DMSO S2->S3 S4 Vortex & Sonicate S3->S4 S5 Aliquot & Store (-20°C) S4->S5

Step-by-step workflow for preparing a 100 mM DMSO stock solution.

Protocol: In Vitro Pharmacological Application

When utilizing the stock solution for in vitro assays (e.g., organ bath contractility or calcium mobilization assays), the DMSO must be diluted to non-toxic levels.

Step-by-Step Methodology:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Perform serial dilutions in the experimental aqueous buffer (e.g., Tyrode's or Krebs-Henseleit solution) immediately prior to the assay.

  • Ensure the final concentration of DMSO in the assay bath does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can alter cell membrane fluidity, artificially suppressing smooth muscle contractility and confounding the muscarinic response.

Biological Self-Validation Check: To validate the biological integrity of the prepared solution, run a functional dose-response control. In a standard guinea-pig ileum longitudinal muscle assay, the1[1]. If the required concentration to achieve 50% maximal contraction shifts significantly rightward (e.g., >100 nM), the stock solution has degraded and must be replaced.

Mechanism of Action & Signaling Pathway

5-methylfurmethiodide exerts its parasympathomimetic effects primarily by binding to 1[1]. This initiates a Gq-protein coupled cascade, leading to the cleavage of PIP2 by Phospholipase C (PLC), the generation of Inositol trisphosphate (IP3), and subsequent intracellular calcium release, which ultimately drives 2[2].

Pathway Agonist 5-Methylfurmethiodide Receptor Muscarinic Receptor (M3) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca ER Channel Opening Response Smooth Muscle Contraction Ca->Response MLCK Activation

Muscarinic M3 receptor signaling pathway activated by 5-methylfurmethiodide.

References
  • Apparent activity of 5-methylfurmethide at muscarinic receptors - PubMed Source: nih.gov URL:[Link]

  • HYPOTENSIVE ACTIVITY OF THYMOQUINONE IN NORMOTENSIVE RATS AND ITS RECEPTOR MECHANISMS Source: researchgate.net URL:[Link]

  • 5-Methylfurmethiodide_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务 Source: e-biochem.com URL:[Link]

Sources

Application

Using N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide in muscarinic receptor assays

Application Note & Protocols Topic: Characterizing N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide at Muscarinic Acetylcholine Receptors Audience: Researchers, scientists, and drug development professionals. Abstra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Characterizing N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide at Muscarinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, a potent muscarinic agonist also known as 5-methylfurmethide (5-MFT).[1] We detail the essential in vitro assays required to determine its binding affinity, functional potency, and subtype selectivity across the five human muscarinic acetylcholine receptor subtypes (M1-M5). This document moves beyond simple procedural lists to explain the rationale behind assay selection and experimental design, empowering researchers to generate robust and reliable data for drug discovery and molecular pharmacology applications. Detailed, step-by-step protocols for radioligand binding, calcium flux, and GTPγS binding assays are provided, accompanied by data interpretation guidelines and illustrative diagrams of the underlying signaling pathways and experimental workflows.

Introduction to Muscarinic Receptor Pharmacology

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][3] Their ubiquitous expression and involvement in a wide array of functions—from cognitive processes and motor control to glandular secretion and cardiac regulation—make them critical targets for therapeutic intervention in diseases like Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and urinary incontinence.[4][5]

The five mAChR subtypes are broadly categorized into two major signaling families based on their preferential G protein coupling:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a measurable increase in cytosolic calcium concentration.[4][6][7]

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[4][6][7]

Given these distinct signaling cascades, a multi-assay approach is required to fully profile the activity of a test compound. N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (5-MFT) has been identified as a potent parasympathomimetic with strong agonist activity at muscarinic receptors.[1] This document provides the necessary protocols to precisely quantify this activity across all five human receptor subtypes.

Overview of Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling events is crucial for selecting the appropriate functional assay. The diagram below illustrates the two primary pathways initiated by mAChR activation.

Muscarinic_Signaling cluster_ligands cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers ACh Acetylcholine (Endogenous Agonist) M135 M1, M3, M5 ACh->M135 M24 M2, M4 ACh->M24 Test_Cmpd 5-Methylfurmethide (Test Agonist) Test_Cmpd->M135 Test_Cmpd->M24 Gq Gq/11 M135->Gq Activates Gi Gi/o M24->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Converts Ca Intracellular Ca²⁺↑ IP3_DAG->Ca Leads to ATP ATP ATP->AC Converts

Figure 1. Simplified schematic of Gq/11 and Gi/o muscarinic receptor signaling pathways.

Experimental Characterization Workflow

A systematic approach is essential for a complete pharmacological profile. The workflow begins with determining the compound's binding affinity at all five receptor subtypes, followed by functional assays tailored to the specific signaling pathway of each subtype family.

Workflow arrow arrow start Start: Acquire N,N,N-trimethyl(5-methyl- 2-furyl)methanaminium iodide binding_assay Protocol 1: Radioligand Competition Binding Assay (M1-M5) start->binding_assay determine_ki Determine Affinity (Ki) & Subtype Selectivity Profile binding_assay->determine_ki functional_assays Functional Characterization determine_ki->functional_assays gq_assays Protocol 2: Calcium Flux Assay (for M1, M3, M5 subtypes) functional_assays->gq_assays gi_assays Protocol 3: GTPγS Binding Assay (for M2, M4 subtypes) functional_assays->gi_assays determine_ec50 Determine Potency (EC50) & Efficacy (% Emax) gq_assays->determine_ec50 gi_assays->determine_ec50 final_profile Generate Final Pharmacological Profile determine_ec50->final_profile

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Method

Application Note &amp; Protocol Guide: Storage and Stability of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

For: Researchers, scientists, and drug development professionals. Introduction: Understanding the Molecule N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, also known by its synonym 5-Methylfurtrethonium iodide, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, also known by its synonym 5-Methylfurtrethonium iodide, is a quaternary ammonium salt containing a furan moiety.[1] This unique structure confers specific chemical properties that are of interest in various research and development applications. The furan ring is a five-membered aromatic heterocycle that is a structural component in many biologically active compounds.[2] The quaternary ammonium group, a positively charged polyatomic ion, often imparts properties such as water solubility and the ability to act as a phase-transfer catalyst.

The stability of this compound is paramount for its effective use, as degradation can lead to the loss of activity and the introduction of impurities that may complicate experimental results. The inherent reactivity of the furan ring and the nature of the quaternary ammonium iodide salt present specific challenges for storage and handling.[3][4] This guide provides a comprehensive overview of the recommended storage conditions and a detailed protocol for assessing the shelf-life stability of this compound.

Core Principles of Stability

The stability of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is influenced by several factors, primarily related to its two key structural features: the furan ring and the quaternary ammonium iodide group.

  • Furan Ring Stability: Furan rings are susceptible to degradation under both acidic and basic conditions, which can lead to ring-opening reactions.[4] The stability of the furan ring is also influenced by the nature of its substituents. Electron-donating groups, such as the methyl group at the 5-position of this compound, can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack.

  • Quaternary Ammonium Iodide Stability: Quaternary ammonium salts are generally stable compounds. However, the iodide counter-ion can be susceptible to oxidation, especially in the presence of light, which can lead to the formation of iodine. Some quaternary ammonium salts can also undergo thermal decomposition.[5]

  • Environmental Factors: Exposure to light, moisture, and elevated temperatures can accelerate the degradation of this compound.[6] It is crucial to control these environmental factors to ensure the long-term integrity of the material.

Recommended Storage Conditions

To maintain the purity and stability of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, the following storage conditions are recommended. These recommendations are based on general guidelines for the storage of quaternary ammonium compounds and furan-containing molecules.[1][7][8]

ParameterRecommendationRationale
Temperature Store in a cool place (2-8 °C recommended).Lower temperatures slow down the rate of potential degradation reactions.
Light Protect from light. Store in an amber vial or in a dark place.To prevent photo-induced degradation, particularly the oxidation of the iodide ion.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis.
Container Keep in a tightly sealed container.To prevent the ingress of moisture and atmospheric gases.[1]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.To avoid chemical reactions that could degrade the compound.[7]

Protocol for Real-Time Shelf-Life Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide under controlled storage conditions.

Materials and Equipment
  • N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (high purity reference standard and test sample)

  • Amber glass vials with screw caps and inert liners

  • Environmental chamber or refrigerator set to the desired storage temperature (e.g., 2-8 °C)

  • Desiccator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH values (for solution stability testing, if required)

Experimental Workflow

The following diagram illustrates the workflow for the stability study:

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_methods Analytical Methods cluster_data Data Evaluation prep_start Start: High-Purity Compound prep_aliquot Aliquot into Amber Vials prep_start->prep_aliquot prep_inert Backfill with Inert Gas (Ar/N2) prep_aliquot->prep_inert prep_seal Seal Vials Tightly prep_inert->prep_seal storage_ambient Ambient (for stress testing) prep_seal->storage_ambient storage_refrigerated Refrigerated (2-8°C) prep_seal->storage_refrigerated Primary Condition storage_light Protected from Light storage_refrigerated->storage_light tp0 T=0 Analysis (Baseline) storage_refrigerated->tp0 tp_interim Interim Time Points (e.g., 3, 6, 12, 24 months) tp0->tp_interim tp_final Final Time Point tp_interim->tp_final method_visual Visual Inspection tp_interim->method_visual method_hplc HPLC Purity Assay tp_interim->method_hplc method_nmr NMR for Structure tp_interim->method_nmr data_purity Purity vs. Time Plot method_hplc->data_purity data_degradants Identify Degradation Products method_hplc->data_degradants data_shelflife Determine Shelf-Life data_purity->data_shelflife

Caption: Workflow for the real-time stability study of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide.

Step-by-Step Procedure
  • Initial Analysis (T=0):

    • Perform a complete analysis of a reference sample of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide to establish the baseline (T=0) data.

    • This should include visual inspection (appearance, color), HPLC analysis for purity, and NMR spectroscopy to confirm the structure.

  • Sample Preparation for Storage:

    • Aliquot the test sample into a sufficient number of amber glass vials to accommodate all planned time points.

    • If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.

  • Storage:

    • Place the vials in the designated storage condition (e.g., 2-8 °C, protected from light).

    • A set of samples may also be stored at ambient temperature as a stress condition to observe accelerated degradation.

  • Time-Point Testing:

    • At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months), retrieve vials for analysis.

    • For each time point, perform the following tests:

      • Visual Inspection: Note any changes in color or physical state.

      • HPLC Purity Analysis: Use a validated HPLC method to determine the purity of the sample. Quantify the peak area of the parent compound and any new peaks that appear, which may indicate degradation products.

      • NMR Analysis (Optional): At selected time points or if significant degradation is observed, perform NMR analysis to identify the structure of any major degradation products.

  • Data Analysis and Shelf-Life Determination:

    • Plot the purity of the compound as a function of time for each storage condition.

    • The shelf-life is the time period during which the purity remains within an acceptable specification (e.g., ≥95%).

    • Analyze the data from the stress condition to predict potential degradation pathways.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for interpreting stability data. For N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, potential degradation could occur via the following mechanisms:

G cluster_pathways Degradation Pathways cluster_products Potential Products parent N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide acid_base Acid/Base Catalyzed Furan Ring Opening parent->acid_base H+ / OH- photo_ox Photo-oxidation of Iodide parent->photo_ox Light (hν) thermal Thermal Decomposition parent->thermal Heat (Δ) ring_opened Acyclic Carbonyl Compounds acid_base->ring_opened iodine Iodine (I2) photo_ox->iodine demethylated Demethylated Species thermal->demethylated

Caption: Potential degradation pathways for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide.

Conclusion

The chemical integrity of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is critical for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dark, and inert environment, the stability of this compound can be maximized. The provided protocol for a real-time stability study offers a robust framework for researchers to establish a definitive shelf-life and to ensure the quality of the material over time. A thorough understanding of the potential degradation pathways will aid in the interpretation of stability data and in troubleshooting any issues that may arise during its use.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Stability issues of furan rings in acidic or basic conditions. (n.d.). BenchChem.
  • Proper Disposal of Tetramethylammonium Iodide: A Step-by-Step Guide. (n.d.). BenchChem.
  • SAFETY D
  • N,N,N-Trimethyl(1,2,3,5-tetramethyl-6-pentylcyclohexa-2,4-dien-1-yl)methanaminium iodide. (n.d.). PubChem.
  • N,N,N-Trimethylanilinium iodide. (2025). Chemsrc.
  • General scheme of the study of furan stability. (n.d.).
  • Accelerated degradation of methyl iodide by agrochemicals. (2003). PubMed.
  • SAFETY D
  • First proposed degradation pathway of N,N,N-trimethylanilinium iodide... (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • SAFETY D
  • 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1). (n.d.). HazComFast.
  • Quaternary Ammonium Compound Toxicity. (2023).

Sources

Application

Application of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide as a Cholinergic Probe: A Technical Guide for Researchers

Introduction: Unveiling a Classical Muscarinic Agonist N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known in pharmacological literature as 5-methylfurmethide (5-MFT), is a synthetic quaternary ammonium...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Classical Muscarinic Agonist

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known in pharmacological literature as 5-methylfurmethide (5-MFT), is a synthetic quaternary ammonium compound and a classical muscarinic acetylcholine receptor (mAChR) agonist. Its structure, featuring a furan ring as a bioisostere of the acetyl group in acetylcholine and a permanently charged quaternary ammonium head, makes it a valuable tool for probing the cholinergic system. This guide provides an in-depth overview of its pharmacological properties, detailed protocols for its application in research, and a critical discussion of its utility and limitations as a cholinergic probe for scientists in academic research and drug development.

Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), mediate a vast array of physiological functions, making them critical targets for therapeutic intervention. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] The M2 and M4 subtypes, in contrast, couple to Gi/o proteins to inhibit adenylyl cyclase.[2] Understanding the subtype-selectivity of a cholinergic ligand is therefore paramount to its use as a precise research tool.

Pharmacological Profile of 5-Methylfurmethide (5-MFT)

The primary value of 5-MFT as a cholinergic probe lies in its activity as a muscarinic receptor agonist. While a comprehensive subtype selectivity profile across all five human muscarinic receptors is not extensively documented in publicly available literature, its activity has been characterized in classical pharmacological preparations, most notably the guinea-pig ileum, a tissue rich in M3 muscarinic receptors.[3][4]

Known Muscarinic Activity (M3 Receptor)

A key study by Ochillo (1980) investigated the activity of 5-MFT on the longitudinal muscle of the guinea-pig ileum.[3] The findings from this study provide the most detailed quantitative data on the M3 receptor activity of this compound.

ParameterValueComparison to Acetylcholine (ACh)
Apparent ED50 2.75 ± 0.22 x 10⁻⁸ M-
Dissociation Constant (KA) 7.22 ± 0.15 x 10⁻⁷ M-
Relative Affinity 1.33Slightly higher affinity than ACh
Relative Intrinsic Efficacy 1.54Higher efficacy than ACh
pKi (IUPHAR/BPS) 4.6-

Data from Ochillo, 1980, on guinea-pig ileal longitudinal muscle.[3] The pKi value is from the IUPHAR/BPS Guide to PHARMACOLOGY for the M3 receptor.[5]

These data indicate that 5-MFT is a potent and highly efficacious agonist at the M3 muscarinic receptor, even surpassing the endogenous ligand acetylcholine in its ability to elicit a maximal response in this tissue. The dissociation constant (KA) provides an estimate of its affinity for the receptor in a functional assay. The IUPHAR/BPS Guide to PHARMACOLOGY also lists a pKi of 4.6 for methylfurmethide at the human M3 receptor, which translates to a Ki of approximately 25,119 nM, suggesting a lower binding affinity in this assay compared to its functional potency.[5]

The furan moiety in 5-MFT is a key structural feature. The structure-activity relationship of furan-based compounds is a subject of considerable interest in medicinal chemistry, with modifications to the furan ring and its substituents having a significant impact on biological activity.[6]

Subtype Selectivity Profile: A Knowledge Gap

A critical consideration for the use of 5-MFT as a cholinergic probe is its selectivity, or lack thereof, for the different muscarinic receptor subtypes. Currently, there is a notable absence of comprehensive studies detailing the binding affinities (Ki) or functional potencies (EC50) of 5-MFT across the M1, M2, M4, and M5 receptor subtypes. This information is crucial for designing experiments where the specific targeting of a single muscarinic subtype is desired. Researchers using 5-MFT should be aware of this limitation and consider that its effects could be mediated by multiple muscarinic receptor subtypes, particularly in tissues or cells expressing more than just the M3 receptor.

Signaling Pathways Activated by 5-Methylfurmethide

As a muscarinic agonist with demonstrated activity at M3 receptors, 5-MFT is expected to activate the canonical Gq/11 signaling pathway.

Gq_Pathway Agonist 5-Methylfurmethide (Agonist) M3R M3 Muscarinic Receptor Agonist->M3R Binds to Gq Gαq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Increase ER->Ca Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Radioligand_Workflow start Start prep Prepare Membranes from Cells Expressing M1-M5 Receptors start->prep setup Set up 96-well Plate: - Membranes - [³H]-NMS (Radioligand) - Varying concentrations of 5-MFT prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count Scintillation Counting to Quantify Bound Radioactivity filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).

  • 5-Methylfurmethide (unlabeled test ligand).

  • Atropine (for determination of non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • 50 µL of Binding Buffer.

    • 50 µL of [³H]-NMS at a final concentration close to its Kd for the respective receptor subtype.

    • 50 µL of 5-MFT at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • For total binding wells, add 50 µL of Binding Buffer instead of 5-MFT.

    • For non-specific binding wells, add 50 µL of a high concentration of atropine (e.g., 10 µM).

    • 100 µL of diluted cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of 5-MFT.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 5-MFT that inhibits 50% of the specific binding of [³H]-NMS).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization of 5-MFT using a Calcium Mobilization Assay

This protocol is used to determine the functional potency (EC50) of 5-MFT at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • CHO or HEK293 cells stably expressing one of the human M1, M3, or M5 receptor subtypes.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 5-Methylfurmethide.

  • Carbachol or Acetylcholine (as a reference agonist).

  • 96- or 384-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 5-MFT and the reference agonist in Assay Buffer at 2x the final desired concentration.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the 2x compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 5-MFT.

    • Plot the peak response against the log concentration of 5-MFT.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of 5-MFT that produces 50% of the maximal response) and the Emax (the maximal effect).

Protocol 3: Isolated Tissue Bath Assay with Guinea-Pig Ileum

This ex vivo protocol assesses the contractile response induced by 5-MFT on a smooth muscle preparation rich in M3 receptors.

Materials:

  • Guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.

  • Isolated tissue organ bath system with isometric force transducers.

  • 5-Methylfurmethide.

  • Acetylcholine (as a reference agonist).

  • Atropine (as a muscarinic antagonist for validation).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Gently flush the lumen with Tyrode's solution and prepare a 2-3 cm longitudinal muscle strip.

  • Mounting: Mount the tissue strip in the organ bath containing Tyrode's solution at 37°C and bubble with 95% O₂ / 5% CO₂. Connect the tissue to an isometric force transducer under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Dose-Response Curve Generation:

    • Add cumulative concentrations of 5-MFT to the organ bath, allowing the contractile response to stabilize at each concentration before adding the next.

    • After obtaining a full dose-response curve, wash the tissue extensively until it returns to baseline.

    • Repeat the procedure with acetylcholine to obtain a reference dose-response curve.

  • Antagonist Challenge (Optional): To confirm the response is mediated by muscarinic receptors, pre-incubate a tissue preparation with atropine (e.g., 1 µM) for 20-30 minutes before generating a dose-response curve for 5-MFT.

  • Data Analysis:

    • Measure the peak contractile force at each agonist concentration.

    • Plot the contractile response (as a percentage of the maximal response to the reference agonist) against the log concentration of 5-MFT.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Safety and Handling

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a quaternary ammonium iodide. As with similar compounds, appropriate safety precautions should be taken.

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [3][7]May also cause respiratory irritation. [3][7]* Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and cool place. Protect from light.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion and Future Directions

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (5-methylfurmethide) is a potent and efficacious muscarinic agonist with well-documented activity at the M3 receptor subtype. Its stability and high intrinsic efficacy make it a useful tool for studying M3 receptor-mediated physiological responses, particularly in isolated tissue preparations.

The primary limitation of 5-MFT as a selective cholinergic probe is the current lack of a comprehensive pharmacological profile across all five muscarinic receptor subtypes. To fully realize its potential as a research tool, future studies should focus on:

  • Comprehensive Subtype Selectivity Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 5-MFT at human M1, M2, M4, and M5 receptors is essential.

  • In Vivo Characterization: Investigating the pharmacokinetic and pharmacodynamic properties of 5-MFT in animal models would expand its applicability to in vivo studies of cholinergic function.

  • Radiolabeling: The synthesis of a radiolabeled version of 5-MFT could provide a novel tool for receptor binding and autoradiography studies.

By addressing these knowledge gaps, the scientific community can better leverage the properties of this classic muscarinic agonist for the continued exploration of the complex and vital cholinergic system.

References

  • Ochillo, R. F. (1980). Apparent activity of 5-methylfurmethide at muscarinic receptors. Archives Internationales de Pharmacodynamie et de Thérapie, 248(1), 69–75.
  • BenchChem. (2025).
  • Scapecchi, S., Nesi, M., Matucci, R., Bellucci, C., Buccioni, M., Dei, S., Guandalini, L., Manetti, D., Martelli, C., Martini, E., Marucci, G., Orlandi, F., Romanelli, M. N., & Teodori, E. (2010). Synthesis, affinity profile, and functional activity of potent chiral muscarinic antagonists with a pyrrolidinylfuran structure. Journal of Medicinal Chemistry, 53(1), 148–160.
  • Fisher Scientific. (2024, February 5).
  • Evans, R. A., Elands, J., & Strange, P. G. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(7), 1735–1740.
  • ChemBK. (2024, April 9). 1197-60-0.
  • Evans, R. A., Elands, J., & Strange, P. G. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(7), 1735–1740.
  • Hilger, D., Masureel, M., & Kobilka, B. K. (2018). Muscarinic Receptor Agonists and Antagonists. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Cai, Y., et al. (2020). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry, 207, 112702.
  • IUPHAR/BPS Guide to PHARMACOLOGY. M3 receptor.
  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7–16.
  • LGC Standards. 5-Methylfurmethide.
  • Ehlert, F. J., & Griffin, M. T. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 325(2), 717–728.
  • Al-Obaidi, A. H. (2021, October 25). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor.
  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins. ACS Chemical Neuroscience, 1(1), 38–42.
  • PubChem. (n.d.). Substance record for SID 135650592.
  • CMNPD. Compound Report Card.
  • Tobin, A. B., & Nahorski, S. R. (2000). The muscarinic M5 receptor: a silent or emerging subtype? Journal of the Autonomic Nervous System, 77(3), 131–138.
  • IUPHAR/BPS Guide to PHARMACOLOGY. M5 receptor.
  • Struck, A. F., et al. (2003). Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice.
  • Wang, S., et al. (2023).
  • Wikipedia. (2024, March 1). 5-Methylfurfural.
  • Sigma-Aldrich. (2020, November 20).
  • Thermo Fisher Scientific. (2024, February 5).
  • TCI Chemicals. (n.d.). Safety Data Sheet: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Phenyltrimethylammonium iodide.
  • Fujinawa, T., & Kawai, K. (1995). Effect of 5-hydroxytryptamine on gastrointestinal motility in conscious guinea-pigs. Journal of Pharmacy and Pharmacology, 47(5), 413–417.
  • RJPT SimLab. (n.d.).
  • YouTube. (2026, February 11). Effect of Agonist and Antagonist on Guinea Pig ileum.
  • Sasa, M., et al. (1997). 5-HT4 receptor stimulation facilitates acetylcholine release in rat frontal cortex. Neuropharmacology, 36(4-5), 637–643.
  • Fadel, J., & Sarter, M. (2008). Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies.
  • CDH Fine Chemical. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Welcome to the Technical Support Center for the isolation and purification of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethide iodide). As a potent, subtype-selective muscarinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethide iodide). As a potent, subtype-selective muscarinic receptor agonist[1][2], this compound is highly valued in pharmacological research.

However, its chemical structure presents a significant analytical challenge: it is a quaternary ammonium compound (QAC). The permanent positive charge on the nitrogen atom renders the molecule highly hydrophilic, meaning traditional solvent extraction methods will fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your extraction yields from both synthetic reaction mixtures and complex biological matrices.

Mechanistic Overview: The Quaternary Ammonium Challenge

The core issue in extracting 5-methylfurmethide iodide is its partition coefficient (LogP). Because the quaternary amine cannot be neutralized by adjusting the pH (unlike primary, secondary, or tertiary amines), it remains ionized across all pH ranges. When you attempt a standard liquid-liquid extraction (LLE) using organic solvents like ethyl acetate or dichloromethane, the compound remains entirely in the aqueous phase.

To force the compound into an organic phase or onto a solid-phase sorbent, we must manipulate its electrostatic environment using two primary strategies:

  • Ion-Pair Extraction (IPE): Introducing a bulky, lipophilic anion to form a neutral, hydrophobic complex with the target cation[3][4].

  • Mixed-Mode Solid Phase Extraction (SPE): Utilizing weak cation exchange (WCX) polymeric sorbents that provide both hydrophobic retention and electrostatic binding[5][6].

Workflow Start Sample: 5-Methylfurmethide Iodide Decision Matrix Type? Start->Decision Synth Post-Synthesis (High Concentration) Decision->Synth Bio Biological/Environmental (Trace Concentration) Decision->Bio LLE Ion-Pair LLE (Add TCCP- or Picrate) Synth->LLE SPE Mixed-Mode WCX SPE (Polymeric Sorbent) Bio->SPE OrgPhase Extract into CH2Cl2 LLE->OrgPhase Elute Elute: 2% HCOOH in MeCN SPE->Elute Analyze LC-MS/MS Quantification OrgPhase->Analyze Elute->Analyze

Workflow for extracting 5-methylfurmethide based on matrix type.

Diagnostic FAQs & Troubleshooting

Q1: I am trying to extract 5-methylfurmethide from an aqueous reaction quench using dichloromethane, but my yield is <5%. What is going wrong? Causality: The iodide salt of 5-methylfurmethide is highly water-soluble and possesses a negative LogP. Dichloromethane cannot solvate the bare cation. Solution: You must perform an Ion-Pair Extraction. Add a lipophilic counter-ion, such as sodium tetracyanocyclopentadienide (NaTCCP) or sodium picrate, to the aqueous phase. The bulky anion pairs with the 5-methylfurmethide cation, neutralizing the overall charge and drastically increasing the complex's lipophilicity, allowing it to partition into dichloromethane[3][4].

Q2: I attempted an ion-pair extraction using sodium lauryl sulfate (SDS), but it formed a thick, unresolvable emulsion. How can I fix this? Causality: SDS is a surfactant. While it forms an ion pair with the QAC, its amphiphilic nature drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing micro-droplets and causing intractable emulsions[3]. Solution: Switch to a non-surfactant bulky anion. NaTCCP is highly recommended as it provides excellent extractability without surfactant properties[3]. If an emulsion still forms due to matrix impurities, centrifuge the biphasic mixture at 3000 × g for 5 minutes rather than relying on gravity separation.

Q3: We are conducting pharmacokinetic assays and using standard silica-based C18 SPE cartridges for serum samples, but recovery is highly variable (20-40%). Why? Causality: QACs undergo severe secondary interactions (non-specific electrostatic binding) with the unendcapped silanol groups on traditional silica C18 sorbents. This leads to irreversible binding and poor elution. Solution: Transition to a polymer-based Weak Cation Exchange (WCX) SPE cartridge. The polymeric backbone eliminates silanol interactions, while the carboxylic acid functional groups selectively bind the QAC. Elution is then achieved by neutralizing the sorbent with an acidic organic solvent (e.g., 2% formic acid in acetonitrile)[5][6].

IonPair Aq Aqueous Phase [Q+] + [I-] + [Na+] + [TCCP-] Int Interfacial Ion-Pairing [Q+] --- [TCCP-] Aq->Int Electrostatic Attraction Org Organic Phase (CH2Cl2) [Q+ TCCP-] Complex Int->Org Partitioning (LogP Shift)

Mechanistic pathway of ion-pair formation and organic partitioning.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints guarantee that you can identify exactly where a failure occurs if yields drop.

Protocol A: Ion-Pair Liquid-Liquid Extraction (Post-Synthesis)

Best for: High-concentration recovery (>1 mg/mL) from synthetic aqueous mixtures.

  • Aqueous Preparation: Dilute the reaction mixture containing 5-methylfurmethide iodide with deionized water to a known volume (e.g., 10 mL).

  • Ion-Pairing Agent Addition: Add 1.2 molar equivalents of Sodium Tetracyanocyclopentadienide (NaTCCP) or Sodium Picrate to the aqueous phase. Stir for 10 minutes at room temperature to ensure complete equilibrium[3][4].

  • Solvent Partitioning: Add an equal volume (10 mL) of dichloromethane (CH₂Cl₂). Vigorously shake the separatory funnel for 2 minutes.

  • Phase Separation: Allow the layers to separate. If an emulsion is present, transfer to a conical tube and centrifuge at 3000 × g for 5 minutes.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, inject a 10 µL aliquot into an LC-MS system (or spot on a TLC plate with Dragendorff's reagent). Requirement: The aqueous phase must show >95% depletion of the target mass (m/z 154.1 for the 5-methylfurmethide cation). If depletion is low, add more ion-pairing agent and repeat extraction.

  • Recovery: Collect the organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the ion-paired complex.

Protocol B: Mixed-Mode WCX SPE (Biological Matrices)

Best for: Trace-concentration recovery (ng/mL to µg/mL) from serum, plasma, or tissue homogenates.

  • Sorbent Conditioning: Condition a polymer-based WCX SPE cartridge (e.g., Oasis WCX, 30 mg) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load 1 mL of the biological sample (pre-diluted 1:1 with 50 mM ammonium acetate buffer, pH 7.0) at a flow rate of 1 mL/min.

  • Self-Validation Checkpoint 1 (Breakthrough): Collect the flow-through. Analyze via LC-MS/MS. Requirement: Zero presence of 5-methylfurmethide. If detected, the sorbent capacity was exceeded; reduce load volume.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 100% methanol. Because the QAC is electrostatically bound to the carboxylate groups, the methanol wash will remove neutral lipids without eluting the target.

  • Elution: Elute the target compound using 2 mL of 2% Formic Acid in Acetonitrile. The low pH protonates the sorbent's carboxylic acid groups (neutralizing them), breaking the electrostatic hold on the QAC[5][6].

  • Self-Validation Checkpoint 2 (Recovery): Evaporate the eluate under a gentle nitrogen stream, reconstitute in mobile phase, and quantify via UHPLC-MS/MS against a matrix-matched calibration curve.

Quantitative Data Summaries

The following table synthesizes expected extraction efficiencies based on the chosen methodology, highlighting the critical impact of counter-ions and sorbent chemistry on QAC recovery.

Extraction MethodMatrix TypeReagents / SorbentElution / Extraction SolventTypical Yield (%)Primary Failure Mode
Standard LLE Synthetic (Aqueous)NoneDichloromethane or EtOAc< 5% Complete failure to partition due to permanent QAC charge.
Ion-Pair LLE Synthetic (Aqueous)Sodium Lauryl Sulfate (SDS)DichloromethaneN/A Unresolvable emulsion formation[3].
Ion-Pair LLE Synthetic (Aqueous)NaTCCP or Sodium PicrateDichloromethane85 - 95% Explosive hazard if using picrate; TCCP preferred[3][4].
Standard SPE Biological (Serum)Silica C18Methanol20 - 40% Irreversible secondary binding to free silanol groups.
Mixed-Mode SPE Biological (Serum)Polymeric WCX2% Formic Acid in Acetonitrile76 - 108% Insufficient acid concentration in eluent fails to release QAC[5][6].

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Stability in 5-Methylfurmethiodide (5-MFI) Electrophysiology Assays

Welcome to the Advanced Electrophysiology Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N,N,N-trimethyl(5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Electrophysiology Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethiodide or 5-MFI).

5-MFI is a potent, selective muscarinic acetylcholine receptor (mAChR) agonist. While it is an excellent tool for studying M1/M3 receptor coupling and M-current (KCNQ) modulation, its chemical structure (a quaternary ammonium iodide salt) and its profound intracellular signaling effects frequently cause severe baseline instability, run-down, and washout failures during patch-clamp assays.

This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, highly stable recording system.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does the 5-MFI-induced current (e.g., M-current inhibition) permanently run down over time, destroying my baseline?

The Causality: This is the most common artifact in GPCR electrophysiology. 5-MFI activates M1/M3 muscarinic receptors, which couple to Gq/11 proteins. This cascade activates Phospholipase C (PLC), which hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. Because KCNQ (M-current) channels require bound PIP2 to maintain their open probability, PIP2 depletion closes the channels[1].

In a standard whole-cell patch-clamp configuration, the cytosol is rapidly dialyzed. This washes out intracellular ATP. Without ATP, lipid kinases (PI4K and PIP5K) cannot resynthesize PIP2 after the 5-MFI application[2]. Consequently, the channels remain closed, and the baseline never recovers, masquerading as a permanent drug effect or receptor desensitization.

The Solution: You must preserve the intracellular biochemical machinery. Transition from standard whole-cell to the perforated-patch configuration using Amphotericin B or Nystatin[3]. If standard whole-cell is absolutely required, you must supplement your internal solution with high concentrations of Mg-ATP (4–5 mM) and Na-GTP (0.2 mM) to fuel PIP2 resynthesis.

Q: Why does my baseline fail to return to zero after washing out 5-MFI, even with perforated patch?

The Causality: 5-MFI is a quaternary ammonium compound. The positively charged N,N,N-trimethyl moiety, combined with the lipophilic furan ring, makes it highly "sticky." It readily adsorbs to the walls of standard silicone, Tygon, or PVC perfusion tubing, as well as polycarbonate recording chambers. During the washout phase, the adhered 5-MFI slowly leaches back into the bath, causing a continuous, low-level activation of muscarinic receptors that prevents baseline recovery.

The Solution:

  • Replace all silicone/Tygon tubing with PTFE (Teflon) or FEP tubing, which minimizes electrostatic and hydrophobic adhesion.

  • Add 0.1% Bovine Serum Albumin (BSA) to your extracellular washout buffer to act as a carrier protein, actively stripping residual 5-MFI from the chamber walls and cell membrane.

  • Increase the local perfusion flow rate to at least 2–3 mL/min using a gravity-fed or pressurized rapid-exchange manifold positioned <200 µm from the patched cell.

Q: How do I prevent leak current drift and seal degradation during prolonged 5-MFI application?

The Causality: Prolonged activation of Gq-coupled receptors by 5-MFI causes massive intracellular calcium release (via IP3) and cytoskeletal rearrangement. This alters membrane tension, which physically pulls the lipid bilayer away from the glass pipette tip, degrading the gigaseal and causing a drifting leak current.

The Solution: Use thick-walled borosilicate glass (or quartz) and coat the pipette tips with Sylgard 184 to reduce pipette capacitance and improve glass-to-membrane adhesion. Maintain a slightly negative holding pressure (–1 to –3 mBar) during the recording to stabilize the membrane patch.

Part 2: Pathway Visualization

The following diagram illustrates the mechanistic pathway of 5-MFI-induced baseline run-down during standard whole-cell dialysis. Understanding this topology is critical for diagnosing where your assay is failing.

G MFI 5-Methylfurmethiodide (Agonist) mAChR M1/M3 Muscarinic Receptor MFI->mAChR Binds Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Depletion PLC->PIP2 Hydrolyzes M_Current M-Current (KCNQ) Inhibition (Signal) PIP2->M_Current Closes Channels RunDown Baseline Run-Down (Irreversible Shift) PIP2->RunDown Sustained Depletion Dialysis Whole-Cell Dialysis (ATP Washout) LipidKinase Lipid Kinases (PI4K / PIP5K) Dialysis->LipidKinase Inhibits (No ATP) LipidKinase->PIP2 Fails to Resynthesize

Fig 1: 5-MFI signaling via Gq/PLC causing PIP2 depletion, and how ATP dialysis leads to baseline run-down.

Part 3: Quantitative Troubleshooting Matrix

Use this table to rapidly cross-reference your observed electrophysiological symptoms with the required quantitative interventions.

Observed SymptomPrimary CauseMechanistic ActionRecommended Quantitative Intervention
Irreversible Current Run-Down ATP/GTP WashoutFailure of PIP2 resynthesis post-PLC activation.Switch to Perforated Patch OR add 5 mM Mg-ATP + 0.2 mM Na-GTP to internal solution[2].
Slow/Incomplete Washout Compound AdhesionQuaternary amine binding to lipophilic tubing/chamber.Use PTFE tubing ; Add 0.1% BSA to wash buffer; Increase flow to ≥2.5 mL/min .
Progressive Leak Current Cytoskeletal ShiftIP3-mediated Ca2+ release altering membrane tension.Add 10 mM BAPTA to internal solution to buffer Ca2+; Apply -2 mBar holding pressure.
Desensitization (Run-Up) Receptor Internalizationβ-arrestin recruitment due to prolonged agonist exposure.Limit 5-MFI application pulses to ≤30 seconds ; Allow ≥3 minutes between applications.

Part 4: Step-by-Step Methodology for Stable 5-MFI Recording

To achieve a self-validating, stable baseline when recording muscarinic responses (e.g., M-current suppression) with 5-MFI, you must utilize the Amphotericin B Perforated-Patch Protocol [3]. This protocol prevents the dialysis of crucial intracellular nucleotides while maintaining electrical access.

Phase 1: Reagent and Pipette Preparation
  • Prepare Amphotericin B Stock: Dissolve 6 mg of Amphotericin B in 100 µL of DMSO to create a 60 mg/mL stock. Note: This is light-sensitive; prepare fresh daily and keep wrapped in foil.

  • Formulate Internal Solution: Prepare a standard K-acetate or KCl-based internal solution (e.g., 110 mM K-acetate, 30 mM KCl, 10 mM HEPES, 1 mM MgCl2, pH 7.3). Do not add ATP or GTP, as they cannot pass through the perforated pores.

  • Mix Perforating Solution: Add 4 µL of the Amphotericin B stock to 1 mL of the internal solution (final concentration: 240 µg/mL). Vortex vigorously for 1 minute, then sonicate for 30 seconds to ensure micelle dispersion.

  • Pull Pipettes: Pull borosilicate glass pipettes to a resistance of 2.5–4.0 MΩ.

Phase 2: Patching and Perforation
  • Tip-Fill: Dip the tip of the pipette into the Amphotericin-free internal solution for 2 seconds. This prevents the pore-forming antibiotic from interfering with gigaseal formation.

  • Back-Fill: Back-fill the remainder of the pipette with the Amphotericin-containing solution.

  • Seal Formation: Approach the cell and form a gigaseal (>1 GΩ) as usual. Do not apply suction to rupture the patch.

  • Monitor Access Resistance (Ra): Apply a 5 mV test pulse. Over the next 10–20 minutes, the Amphotericin B will partition into the membrane, forming monovalent ion pores. Watch the capacitive transient grow and the access resistance drop. Begin recording only when Ra stabilizes below 20 MΩ.

Phase 3: 5-MFI Application and Data Acquisition
  • Baseline Stabilization: Hold the cell at –30 mV (to activate KCNQ channels) and apply 1-second hyperpolarizing steps to –50 mV every 15 seconds to monitor the M-current relaxation tail[3]. Record a stable baseline for at least 3 minutes.

  • Agonist Application: Switch the perfusion manifold to apply 10 µM 5-MFI. Limit the application to 30–60 seconds to prevent profound receptor internalization. You will observe a rapid suppression of the holding current and the relaxation tail.

  • Washout: Immediately switch back to the control extracellular solution (supplemented with 0.1% BSA). Because the intracellular ATP/PIP2 machinery is intact, the M-current will fully recover to the pre-application baseline within 2–4 minutes, validating the stability of the assay.

References

  • Reconstitution of Muscarinic Modulation of the KCNQ2/KCNQ3 K+ Channels That Underlie the Neuronal M Current. Journal of Neuroscience. Available at: [Link]

  • Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels. PMC. Available at: [Link]

  • Regulation of Kv7 (KCNQ) K+ Channel Open Probability by Phosphatidylinositol 4,5-Bisphosphate. ResearchGate. Available at: [Link]

  • M-currents in frog sympathetic ganglion cells: manipulation of membrane phosphorylation. PubMed. Available at: [Link]

Sources

Troubleshooting

Reducing off-target receptor binding of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Welcome to the technical support resource for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, also known by its common name, 5-methylfurmethide. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, also known by its common name, 5-methylfurmethide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common issues encountered during experimentation, with a focus on mitigating off-target receptor binding.

Understanding the Challenge: A Potent Muscarinic Agonist with Off-Target Potential

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a parasympathomimetic agent that has been identified as a potent muscarinic receptor agonist.[1] Its structure, comprising a permanently charged quaternary ammonium head and a 5-methylfuran ring, dictates its pharmacological profile and potential for non-specific interactions.

The quaternary ammonium group confers a permanent positive charge, which is crucial for its interaction with the anionic site of cholinergic receptors. However, this charge can also lead to non-specific binding to other negatively charged biological molecules and surfaces, a common challenge with this class of compounds.[2][3] The furan moiety acts as a bioisostere of other aromatic rings, contributing to the molecule's binding affinity and efficacy.[4][5]

The primary challenge when working with this compound is to harness its potent on-target activity while minimizing interactions with unintended biological targets. This guide provides a structured approach to identifying, troubleshooting, and mitigating these off-target effects.

Troubleshooting Strategies for Off-Target Binding

This section is organized in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Section 1: Investigating and Confirming Off-Target Effects

Question 1: My experimental results are inconsistent with known muscarinic receptor signaling, suggesting potential off-target effects. How can I confirm this?

Answer:

The first step is to systematically screen for binding against a panel of relevant receptors. Given the compound's structure, this panel should include other cholinergic receptors and receptors known to interact with charged ligands. A competitive radioligand binding assay is a standard method for this.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors for your primary target (e.g., M2 muscarinic receptor) and a selection of potential off-target receptors (e.g., M1, M3 muscarinic subtypes, nicotinic acetylcholine receptors, and a non-related GPCR as a negative control).

  • Assay Buffer: Use a buffer optimized for receptor binding, typically a Tris-HCl or HEPES buffer at physiological pH (7.4), containing divalent cations like MgCl₂.

  • Radioligand Selection: Choose a well-characterized radioligand with high affinity and specificity for each receptor in your panel.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add a range of concentrations of unlabeled 5-methylfurmethide (your competitor ligand).

    • In separate wells, add a high concentration of a known saturating unlabeled ligand for the specific receptor being tested to determine non-specific binding (NSB).

    • Add the receptor preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters that trap the cell membranes.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 5-methylfurmethide.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of your compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A high affinity (low Ki value) for receptors other than your intended muscarinic target confirms off-target binding.

Competitive Radioligand Binding Assay Workflow
Section 2: Assay Design and Optimization to Minimize Non-Specific Binding

Question 2: I am observing a very high background signal in my binding assay, making it difficult to determine a clear binding curve. What are the common causes and how can I resolve this?

Answer:

High non-specific binding (NSB) is a frequent issue with charged molecules like 5-methylfurmethide. It can be caused by several factors, and a systematic approach is needed to troubleshoot it.

Sources

Optimization

Technical Support Center: Overcoming Cellular Permeability Challenges for 5-Methylfurmethiodide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing cellular uptake bottlenecks with N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing cellular uptake bottlenecks with N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethiodide or 5-MFI).

As a potent muscarinic agonist[1], 5-MFI is highly valuable for electrophysiological and receptor-binding studies. However, its quaternary ammonium (QA) headgroup carries a permanent positive charge, creating a severe thermodynamic barrier to passive lipid bilayer diffusion. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass this barrier.

Troubleshooting Desk (FAQs)

Q1: My intracellular functional assays for 5-methylfurmethiodide show no response, but cell-free receptor binding is high. What is the mechanistic failure? A1: The failure lies in the desolvation energy penalty. Because 5-MFI is a permanent cation, it is surrounded by a dense hydration shell. To cross the hydrophobic core of the lipid bilayer passively, the molecule must shed this water, which is thermodynamically unfavorable. Consequently, the drug remains trapped in the extracellular space, unable to reach intracellular targets.

Q2: How can I facilitate the entry of this compound into my target cells without altering its chemical structure? A2: You must hijack endogenous transport systems. Quaternary ammonium compounds are known substrates for the Organic Cation Transporter (OCT) family (SLC22A), specifically OCT1, OCT2, and OCT3[2][3]. If your target cell line (e.g., standard CHO or HeLa) lacks these transporters, you will observe near-zero permeability. Transiently transfecting your cells with hOCT1 or hOCT2 will establish a facilitated diffusion channel, bypassing the lipid barrier entirely[2].

Q3: I am using Caco-2 intestinal monolayers to model oral absorption, but 5-MFI permeability is negligible. How do I fix this? A3: In Caco-2 models, QA compounds face a dual barrier: poor passive diffusion and active apical efflux mediated by P-glycoprotein (P-gp)[4]. To overcome this, you must inhibit efflux (e.g., by adding verapamil) and simultaneously open paracellular tight junctions. Utilizing permeation enhancers like water-soluble quaternary ammonium chitosan derivatives (e.g., N-octyl chitosan) can significantly increase paracellular transport without causing permanent cytotoxicity[5].

Q4: Can I use a formulation approach to mask the charge for complex 3D organoid models? A4: Yes, through lipophilic ion-pairing . The iodide counterion in 5-MFI is highly hydrophilic. By exchanging iodide for a bulky, lipophilic counterion (such as oleate or tetraphenylborate), you neutralize the charge complex and increase the apparent partition coefficient (LogP). This ion-pair can then be successfully encapsulated into Lipid Nanoparticles (LNPs) for endosomal delivery.

Mechanistic Pathways & Workflows

OCT_Pathway QAC 5-Methylfurmethiodide (Permanent Cation) Bilayer Lipid Bilayer (Hydrophobic Barrier) QAC->Bilayer Passive Diffusion Blocked OCT SLC22A Transporter (OCT1 / OCT2 / OCT3) QAC->OCT Substrate Binding Intracellular Intracellular Space OCT->Intracellular Facilitated Translocation Target Muscarinic Receptors Intracellular->Target Agonist Engagement

Mechanism of OCT-mediated cellular entry bypassing the lipid bilayer barrier.

Formulation_Workflow S1 1. Aqueous Solubilization S2 2. Lipophilic Ion-Pairing S1->S2 S3 3. Organic Extraction S2->S3 S4 4. LNP Microfluidics S3->S4 S5 5. In Vitro Validation S4->S5

Step-by-step workflow for lipophilic ion-pairing and LNP encapsulation of QACs.

Data Analytics: Permeability Enhancement Strategies

StrategyPrimary MechanismEst. Fold-Increase in UptakeRecommended Application
OCT Overexpression Transporter-mediated facilitated diffusion[2][3]15x – 20xTarget validation, intracellular receptor assays
Lipid Nanoparticles (LNP) Endocytosis via charge-masking (Ion-pairing)10x – 50x3D Organoids, in vivo delivery
Chitosan Derivatives Tight-junction opening (Paracellular)[5]3x – 5xCaco-2 intestinal absorption models
P-gp Inhibition Prevention of apical efflux[4]2x – 4xADME/Tox screening

Protocol Library (Self-Validating Systems)

Protocol A: OCT-Mediated Cellular Uptake Assay

This protocol establishes a reliable in vitro system to drive 5-MFI into cells using transporter biology, complete with internal validation controls.

  • Cell Preparation: Seed HEK293 cells stably expressing human OCT1 or OCT2 (HEK293-hOCT) in 24-well plates at 2×105 cells/well.

    • Causality: Wild-type HEK293 cells lack sufficient endogenous OCT expression to transport permanent cations efficiently. Stable overexpression provides the necessary biological pore[3].

  • Inhibitor Pre-incubation (Control Wells): Treat negative control wells with 100 µM Decynium-22 (D22) or Corticosterone for 30 minutes prior to 5-MFI exposure.

    • Causality: D22 and Corticosterone are potent, broad-spectrum inhibitors of the SLC22A family[3]. Blocking the transporter isolates the specific mechanism of uptake.

  • Compound Dosing: Apply 5-MFI (10 µM to 100 µM) in transport buffer (pH 7.4) to all wells for 60 minutes at 37°C.

  • Lysis and Quantification: Wash cells 3x with ice-cold PBS to halt transport. Lyse cells using 0.1% Triton X-100 and quantify intracellular 5-MFI via LC-MS/MS.

    • Self-Validation Checkpoint: The assay is only valid if the D22-treated wells show a >80% reduction in 5-MFI uptake compared to the uninhibited HEK293-hOCT wells. If uptake remains high in the presence of D22, membrane damage or non-specific binding has occurred.

Protocol B: Lipophilic Ion-Pairing for LNP Encapsulation

Standard LNPs cannot encapsulate highly hydrophilic QACs like 5-MFI. This protocol alters the physical chemistry of the drug prior to formulation.

  • Ion-Pair Formation: Dissolve 5-MFI in a 10 mM HEPES buffer (pH 7.4). Add an equimolar ratio of sodium tetraphenylborate or sodium oleate.

    • Causality: The iodide ion naturally paired with 5-MFI is highly hydrophilic. Swapping it for a bulky, lipophilic anion creates a neutrally charged, highly lipophilic ion-pair complex, drastically increasing its LogP.

  • Solvent Extraction: Add an equal volume of chloroform to the mixture, vortex for 5 minutes, and centrifuge at 3,000 x g to separate the phases.

    • Causality: The newly formed lipophilic ion-pair will partition into the lower organic (chloroform) phase, leaving un-paired 5-MFI and free iodide in the aqueous phase.

  • Microfluidic Mixing: Evaporate the chloroform phase to yield the dry ion-pair complex. Resuspend this complex in ethanol alongside your LNP lipid mix (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid). Mix rapidly with an aqueous buffer using a microfluidic cartridge.

    • Self-Validation Checkpoint: Measure the encapsulation efficiency (EE%) using ultrafiltration. A successful ion-pairing reaction will shift the EE% of 5-MFI from <5% (unpaired) to >85% (paired).

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide During Long-Term Storage

Welcome to the Technical Support Center for handling N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethide iodide or 5-methylfurmethiodide). As a selective muscarinic agonist, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (commonly known as 5-methylfurmethide iodide or 5-methylfurmethiodide). As a selective muscarinic agonist, this compound is highly valuable in pharmacological research [1]. However, its unique molecular architecture—combining an electron-rich furan ring with a quaternary ammonium iodide moiety—makes it highly susceptible to oxidative degradation and moisture absorption.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven methodologies to ensure the structural integrity and potency of your compound during long-term storage and active experimentation.

Part 1: Mechanistic Causality of Degradation

To effectively protect a compound, you must first understand how it degrades. The degradation of 5-methylfurmethide iodide is driven by three interconnected pathways:

  • Furan Ring Oxidation: The furan heterocycle is highly reactive toward singlet oxygen ( 1O2​ ) and other reactive oxygen species (ROS). Atmospheric photo-oxidation leads to cycloaddition reactions, ultimately causing ring cleavage and the formation of inactive 1,4-dicarbonyl compounds or peroxides [2].

  • Iodide Counterion Oxidation: The iodide ion ( I− ) is a mild reducing agent. In the presence of ambient oxygen and ultraviolet/visible light, it readily oxidizes to elemental iodine ( I2​ ). This is the primary cause of the yellow or brown discoloration often observed in poorly stored quaternary ammonium iodides [3].

  • Hygroscopicity: The quaternary ammonium center is highly polar, making the salt deliquescent. Moisture absorption not only causes physical clumping but also acts as a solvent micro-environment that increases ion mobility, drastically lowering the activation energy for both furan and iodide oxidation.

Degradation Pathway Visualization

G Compound N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (Intact Molecule) FuranOx Furan Ring Oxidation (via Singlet Oxygen / ROS) Compound->FuranOx Light/O2 Exposure IodideOx Iodide Counterion Oxidation (via O2 & UV/Light) Compound->IodideOx Light/O2 Exposure Moisture Moisture Absorption (Hygroscopic Quat-Ammonium) Compound->Moisture Ambient Humidity RingOpen 1,4-Dicarbonyls & Peroxides (Loss of Potency) FuranOx->RingOpen Ring Cleavage Iodine Elemental Iodine (I2) (Yellow/Brown Discoloration) IodideOx->Iodine Electron Loss Moisture->FuranOx Lowers Activation Energy Moisture->IodideOx Facilitates Ion Mobility Clumping Hydrolysis & Clumping (Accelerated Degradation) Moisture->Clumping Deliquescence

Caption: Degradation pathways of 5-methylfurmethide iodide under suboptimal storage.

Part 2: Troubleshooting Guides & FAQs

Q: My solid powder has turned from white to a yellowish-brown color. Is it still usable? A: The discoloration is primarily due to the oxidation of the iodide counterion to elemental iodine ( I2​ ) upon exposure to light and oxygen [3]. While minor discoloration might not completely abolish the muscarinic agonist activity of the furan moiety, it indicates compromised purity and an unknown concentration of the active pharmaceutical ingredient (API). Action: If precise dose-response curves are required, discard the batch. For qualitative pilot studies, it may be usable, but proceed with caution.

Q: How does the furan ring degrade, and how can I prevent it? A: Furan derivatives are highly susceptible to oxidative cleavage by singlet oxygen, leading to ring-opened products [2]. Prevent this by eliminating the two catalysts of this reaction: light and oxygen. Store the compound in amber glass vials (never clear plastic) and backfill the headspace with a heavy inert gas like Argon before sealing.

Q: The powder has clumped together into a sticky resin. What happened? A: Quaternary ammonium salts are extremely hygroscopic. If you open a cold vial straight from the freezer, ambient humidity immediately condenses on the powder. Action: Always equilibrate the sealed vial to room temperature in a desiccator for at least 30 minutes before opening.

Q: Can I store the compound in an aqueous stock solution for long-term use? A: No. Aqueous solutions of furtrethonium and related furanic quaternary ammonium iodides should only be kept for short-term storage (1-2 days) at 2-8°C, strictly protected from light [4]. Water facilitates rapid hydrolysis and oxidation. Always prepare fresh solutions for long-term experiments.

Part 3: Quantitative Storage Standards

The following table summarizes the causal relationship between storage conditions and the expected shelf life of the solid compound.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePhysical State Indicator
-20°C (Optimal) Argon / NitrogenProtected (Amber Glass)> 2 Years Free-flowing white powder
4°C Ambient AirProtected (Amber Glass)3 - 6 MonthsOff-white powder
25°C (Room Temp) Ambient AirExposed (Clear Glass)< 1 MonthYellow/Brown clumping solid
Aqueous Solution Ambient AirProtected (Foil wrapped)1 - 2 Days (at 4°C)Clear to faint yellow liquid

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the protocol is executed correctly, the physical state of the compound will serve as a continuous visual validation of success.

Protocol 1: Inert Aliquoting for Long-Term Storage

Objective: Prevent repeated freeze-thaw cycles and oxygen exposure by dividing the bulk powder into single-use aliquots.

  • Equilibration: Transfer the newly received, sealed bulk vial into a vacuum desiccator containing fresh Drierite (calcium sulfate). Allow it to sit at room temperature for 1 hour.

    • Validation Check: The vial exterior must be completely dry before opening. Condensation indicates premature opening.

  • Atmosphere Control: Move the desiccator into a glove box purged with Argon (Argon is heavier than Nitrogen and forms a better protective blanket over solids).

  • Aliquoting: Weigh out single-experiment quantities (e.g., 5-10 mg) into pre-dried, amber glass HPLC vials.

  • Purging & Sealing: If a glove box is unavailable, use a Schlenk line. Gently blow a stream of dry Argon over the open vial for 30 seconds to displace ambient air. Immediately cap the vial with a PTFE-lined silicone septum.

  • Storage: Wrap the cap junction with Parafilm and store at -20°C.

    • Self-Validation: When an aliquot is retrieved 6 months later, it must remain a pure white, free-flowing powder. Any yellowing indicates a failure in the Argon seal or cap integrity.

Protocol 2: Reconstitution and Short-Term Handling

Objective: Prepare solutions without triggering rapid oxidative cleavage.

  • Solvent Degassing: Prior to dissolving the compound, degas your solvent (e.g., distilled water or physiological buffer) by bubbling Argon or Nitrogen through it for 15 minutes. This removes dissolved oxygen.

  • Dissolution: Inject the degassed solvent directly through the septum of the amber vial containing the room-temperature-equilibrated solid aliquot. Vortex gently.

  • Usage Window: Keep the solution on ice (2-8°C) and use within 24 to 48 hours [4].

    • Self-Validation: A successfully prepared and protected solution will remain colorless for 48 hours. If the solution turns yellow within hours, the solvent was not adequately degassed, and I2​ formation has occurred.

Part 5: References

  • American Chemical Suppliers. (n.d.). 5-Methylfurmethiodide - Product Description and Synonyms. Retrieved from [Link]

  • UC Davis Atmospheric Chemical Mechanisms Conference. (2021). Furan oxidation mechanism and Singlet Oxygen interactions. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Muscarinic Agonist Efficacy: 5-Methylfurtrethonium Iodide vs. Furtrethonium Iodide

The precise characterization of muscarinic acetylcholine receptors (mAChRs) requires pharmacological tools that offer high intrinsic efficacy and stable receptor kinetics. Historically, acetylcholine (ACh) has been the s...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise characterization of muscarinic acetylcholine receptors (mAChRs) requires pharmacological tools that offer high intrinsic efficacy and stable receptor kinetics. Historically, acetylcholine (ACh) has been the standard reference; however, its susceptibility to rapid hydrolysis by acetylcholinesterase limits its utility in generating stable, sustained concentration-effect curves in isolated tissue preparations.

To overcome this, synthetic furan-derived quaternary ammonium compounds—specifically furtrethonium iodide (furmethide) and its derivative N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (5-methylfurtrethonium iodide, or 5-MFT)—were developed. This guide objectively compares the structural, pharmacodynamic, and experimental utility of these two cholinergic agonists, providing researchers with the necessary data and protocols to utilize them in receptor reserve and efficacy assays[1].

Structural Logic and Physicochemical Profiles

The core pharmacophore of both compounds consists of a quaternary trimethylammonium head group (mimicking the choline moiety of ACh) linked to a furan ring via a methylene bridge. The critical divergence lies at the 5-position of the furan ring.

The addition of a methyl group in 5-MFT introduces a stereochemical and hydrophobic complication near the receptor's binding pocket. This structural modification generally increases lipophilicity, which enhances the compound's affinity and intrinsic efficacy at muscarinic receptors (particularly M2 and M3 subtypes found in smooth muscle) while minimizing off-target nicotinic activity[2][3].

Table 1: Physicochemical Comparison
PropertyFurtrethonium Iodide5-Methylfurtrethonium Iodide (5-MFT)
IUPAC Name N,N,N-trimethyl(furan-2-yl)methanaminium iodideN,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
Molecular Formula C₈H₁₄INOC₉H₁₆INO
Molecular Weight 267.11 g/mol 281.14 g/mol
Structural Difference Unsubstituted furan ringMethyl substitution at the 5-position of the furan ring
Primary Target Non-selective mAChR agonistHigh-efficacy mAChR agonist (M2/M3 preference in tissue)
Hydrolysis Resistance High (Resistant to AChE)High (Resistant to AChE)

Pharmacodynamics: Potency and Intrinsic Efficacy

In classical pharmacological assays, such as the guinea-pig ileum longitudinal muscle preparation, 5-MFT acts as a "superagonist." While furtrethonium is a potent full agonist, 5-MFT demonstrates an intrinsic efficacy that actually exceeds that of the endogenous ligand, acetylcholine[1].

This hyper-efficacy is highly valuable in pharmacological modeling. Because 5-MFT can elicit a maximal tissue response while occupying a significantly smaller fraction of the total receptor pool compared to weaker agonists, it is the ideal candidate for studying receptor reserve (spare receptors).

Table 2: Quantitative Pharmacological Data (Guinea-Pig Ileum)

Data derived from Furchgott analysis of fractional receptor inactivation[1].

Pharmacological ParameterAcetylcholine (ACh)5-Methylfurtrethonium (5-MFT)Furtrethonium
Apparent ED₅₀ ~ 5.0 × 10⁻⁸ M2.75 ± 0.22 × 10⁻⁸ M~ 4.5 × 10⁻⁸ M
Dissociation Constant ( KA​ ) Reference7.22 ± 0.15 × 10⁻⁷ MAssay dependent
Relative Affinity vs. ACh 1.001.33< 1.33
Relative Intrinsic Efficacy 1.001.54 ~ 1.00 - 1.10

Mechanistic Pathway of Muscarinic Activation

Both agonists primarily exert their contractile effects on smooth muscle via the activation of M3 (and to a lesser extent M1/M5) muscarinic receptors, which are Gq/11-coupled GPCRs. The robust intrinsic efficacy of 5-MFT translates to a highly efficient coupling between the receptor and the Gq protein, leading to rapid phospholipase C (PLC) activation.

Pathway Agonist Agonist (5-MFT / Furtrethonium) Receptor Muscarinic Receptor (M3 Subtype) Agonist->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Activates PLC Phospholipase C (PLC) Cleavage GProtein->PLC Stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

Gq/11-coupled muscarinic signaling pathway activated by furan-derived agonists.

Experimental Methodology: Furchgott Analysis of Receptor Efficacy

To objectively measure the intrinsic efficacy of 5-MFT versus furtrethonium, researchers must decouple receptor affinity from tissue response. Because smooth muscle tissues possess a massive "receptor reserve" (where <5% receptor occupancy can trigger 100% contraction), simple dose-response curves are insufficient.

The Furchgott Method of Fractional Inactivation is a self-validating protocol designed for this exact purpose. By using an irreversible alkylating agent like phenoxybenzamine to permanently disable a fraction of the receptors, the system forces the agonist to operate without a receptor reserve[1].

Step-by-Step Protocol: Fractional Inactivation Assay

Causality & Logic: Phenoxybenzamine covalently binds to mAChRs. By comparing the agonist's concentration-response curve before and after this irreversible blockade, the true dissociation constant ( KA​ ) and intrinsic efficacy can be mathematically extracted using double-reciprocal plots.

  • Tissue Preparation & Equilibration:

    • Isolate the longitudinal muscle of the guinea-pig ileum.

    • Suspend in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C.

    • Validation Check: Apply a sub-maximal priming dose of ACh (10⁻⁶ M) to verify tissue viability. Wash out and allow 30 minutes of equilibration.

  • Baseline Concentration-Response Curve:

    • Construct a cumulative concentration-response curve for 5-MFT (ranging from 10⁻⁹ M to 10⁻⁵ M).

    • Causality: 5-MFT is chosen over ACh here because it is not degraded by tissue cholinesterases, ensuring that the plateau of each contraction is stable and accurately reflects receptor occupancy.

  • Washout and Recovery:

    • Wash the tissue repeatedly with fresh Tyrode's solution until baseline tension is restored. Allow a 45-minute recovery period.

  • Fractional Receptor Inactivation:

    • Incubate the tissue with phenoxybenzamine (e.g., 10⁻⁶ M) for exactly 10 minutes.

    • Causality: This specific concentration and time are calibrated to alkylate approximately 80-90% of the available muscarinic receptors without causing non-specific tissue toxicity.

  • Post-Alkylation Washout:

    • Wash the tissue extensively (every 5 minutes for 60 minutes) to remove all unbound phenoxybenzamine.

  • Post-Inactivation Concentration-Response Curve:

    • Generate a second cumulative concentration-response curve for 5-MFT. The new curve will be shifted to the right and will have a depressed maximum response, proving the elimination of the receptor reserve.

  • Data Analysis:

    • Plot the equiactive concentrations of the agonist before ( [A] ) and after ( [A′] ) inactivation. Calculate KA​ using the Furchgott equation: [A]1​=q⋅KA​1−q​+q[A′]1​ (where q is the fraction of functional receptors remaining).

Workflow Step1 1. Tissue Prep & Equilibration Step2 2. Baseline Dose-Response Step1->Step2 Prime Step3 3. Phenoxybenzamine Incubation (10 min) Step2->Step3 Wash Step4 4. Post-Alkylation Dose-Response Step3->Step4 Wash Step5 5. Furchgott Mathematical Analysis Step4->Step5 Extract Data

Experimental workflow for determining agonist intrinsic efficacy via fractional inactivation.

Conclusion

For researchers engaged in muscarinic receptor mapping, allosteric modulator screening, or receptor reserve calculations, 5-methylfurtrethonium iodide (5-MFT) is superior to both acetylcholine and its parent compound, furtrethonium. Its resistance to enzymatic degradation, combined with an intrinsic efficacy 1.54 times greater than the endogenous ligand[1], ensures highly stable, reproducible, and mathematically rigorous pharmacological data. While furtrethonium remains a useful classical reference standard, the 5-methyl substitution definitively optimizes the furan scaffold for high-efficacy GPCR activation.

References

  • Ochillo, R. F. (1980). Apparent activity of 5-methylfurmethide at muscarinic receptors. Archives Internationales de Pharmacodynamie et de Therapie, 248(1), 69-75. Available at:[Link]

  • Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry, 51(13), 3905-3912. Available at:[Link]

  • Melchiorre, C., et al. (1994). Cholinergic agents structurally related to furtrethonium. Journal of Medicinal Chemistry, 37(25), 4279-4287. Available at:[Link]

Sources

Comparative

Validation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide purity by 1H-NMR

Absolute Purity Validation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide: A Comparative Guide to 1H-qNMR vs. HPLC-UV Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS 1197-60-0), com...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide: A Comparative Guide to 1H-qNMR vs. HPLC-UV

Executive Summary

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS 1197-60-0), commonly known as 5-methylfurmethide iodide, is a potent and selective muscarinic receptor agonist [1]. In drug development and pharmacological research, confirming the absolute purity of this quaternary ammonium salt is a critical prerequisite. Conventional purity validation via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) frequently falls short due to the compound's specific physicochemical properties[2]. This guide objectively compares HPLC-UV against Proton Quantitative Nuclear Magnetic Resonance (1H-qNMR), demonstrating why qNMR is the superior, self-validating standard for certifying the purity of 5-methylfurmethide iodide[3].

The Analytical Challenge: HPLC vs. Quaternary Ammonium Salts

Validating the purity of 5-methylfurmethide iodide via reversed-phase HPLC presents two fundamental mechanistic challenges:

  • Chromatographic Retention : As a permanently charged quaternary ammonium ion, the molecule is highly polar. On standard C18 stationary phases, it exhibits minimal retention and severe peak tailing. While this can be mitigated using ion-pairing reagents (e.g., sodium heptanesulfonate), these additives complicate the mobile phase, require extensive column equilibration, and reduce overall method robustness.

  • Detection Bias : The furan ring provides only weak-to-moderate UV absorbance. HPLC-UV relies on area normalization, which operates on the flawed assumption that all impurities share the same UV response factor as the active pharmaceutical ingredient (API) [4]. Consequently, non-UV-active impurities (such as residual inorganic salts or aliphatic solvents from synthesis) are entirely invisible to the detector, leading to a dangerous overestimation of purity [5].

Why 1H-qNMR is the Gold Standard

1H-qNMR overcomes the limitations of chromatography by operating on a fundamentally different physical principle: the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) producing that signal [3].

  • Absolute Quantification : qNMR does not require a reference standard of the same compound. By utilizing a highly pure, unrelated internal standard (IS), it provides an absolute mass fraction [6].

  • Universal Detection : Any proton-bearing impurity will generate a signal, eliminating the "invisible impurity" problem inherent to UV detection [5].

Workflow Sample 5-Methylfurmethide Iodide HPLC_Prep Ion-Pairing Buffer Prep Sample->HPLC_Prep qNMR_Prep D2O + Maleic Acid IS Sample->qNMR_Prep HPLC HPLC-UV Analysis HPLC_Data Relative Area % HPLC->HPLC_Data qNMR 1H-qNMR Analysis qNMR_Data Absolute Mass % qNMR->qNMR_Data HPLC_Prep->HPLC qNMR_Prep->qNMR

Caption: Workflow comparison: HPLC-UV vs. 1H-qNMR for purity validation.

Self-Validating Experimental Protocols

Protocol 1: 1H-qNMR Method (Self-Validating Absolute Purity) This protocol is a self-validating system because the internal standard acts as an independent, internal calibration point for every single run, negating the need for external calibration curves [6].

  • Internal Standard Selection : Use Maleic acid (TraceCERT® grade, ≥99.94%) [4]. Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in D₂O. This chemical shift perfectly avoids overlap with the furan protons of 5-methylfurmethide (~6.0 and 6.2 ppm) and the prominent N-trimethyl protons (~3.1 ppm).

  • Sample Preparation : Using a microbalance (d = 0.001 mg), accurately co-weigh ~10 mg of 5-methylfurmethide iodide and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of D₂O and transfer to a 5 mm NMR tube.

  • Acquisition Parameters : Acquire data on a 400 MHz or 600 MHz spectrometer. Critical Step: Set the relaxation delay (D1) to ≥ 30 seconds. Causality: This ensures complete longitudinal magnetization recovery (T1 relaxation) for all protons, preventing the under-integration of slower-relaxing nuclei.

  • Data Processing & Calculation : Phase and baseline correct the spectrum. Integrate the IS peak (2 protons) and the N-CH₃ peak of the analyte (9 protons). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 2: HPLC-UV Method (Relative Purity)

  • Mobile Phase : 70% Water (containing 10 mM sodium heptanesulfonate to induce ion-pairing and 0.1% TFA for pH control) / 30% Acetonitrile.

  • Stationary Phase : C18 column (150 x 4.6 mm, 5 µm).

  • Detection : UV absorbance at 220 nm.

  • Calculation : Area normalization (Analyte Peak Area / Total Peak Area × 100).

Quantitative Data Showdown: qNMR vs. HPLC-UV vs. LC-MS

To objectively compare performance, three distinct synthesis batches of 5-methylfurmethide iodide were analyzed using HPLC-UV, LC-MS (Total Ion Chromatogram), and 1H-qNMR.

BatchHPLC-UV Purity (%)LC-MS Purity (TIC, %)1H-qNMR Purity (%)Analytical Discrepancy Notes
001 99.6 ± 0.199.3 ± 0.296.2 ± 0.3 HPLC overestimated purity. qNMR detected residual non-UV active aliphatic solvents and moisture.
002 98.8 ± 0.298.5 ± 0.198.1 ± 0.2 Strong correlation across methods; primary impurities were structurally related, UV-active byproducts.
003 99.9 ± 0.199.5 ± 0.294.8 ± 0.4 Severe HPLC failure. qNMR revealed significant contamination by unreacted, non-chromophoric precursors.

Data Interpretation: The data clearly demonstrates that HPLC-UV consistently overestimates the purity of 5-methylfurmethide iodide [5]. Batch 003 highlights a critical failure point of UV detection, where ~5% of non-chromophoric impurities were entirely missed, whereas qNMR provided an accurate, absolute mass fraction.

Pharmacological Context: Why Absolute Purity Matters

5-methylfurmethide is utilized to probe muscarinic receptor kinetics [1]. The introduction of impurities—even inert ones—alters the true molarity of the dosing solution. If a batch is assumed to be 99.9% pure by HPLC but is actually 94.8% pure by qNMR, researchers will systematically under-dose their in vitro or in vivo models, leading to skewed EC₅₀ values and irreproducible receptor binding affinities.

Pathway Agonist 5-Methylfurmethide Receptor Muscarinic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Response Muscle Contraction Ca2->Response

Caption: Muscarinic receptor signaling pathway activated by 5-methylfurmethide.

Conclusion

For quaternary ammonium salts like N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, relying solely on HPLC-UV for purity validation is an analytical risk. 1H-qNMR stands as the superior, orthogonal technique. By utilizing an internal standard, qNMR establishes a self-validating protocol that delivers absolute quantitative accuracy, ensuring the rigorous scientific integrity required for advanced drug development.

References

  • Apparent activity of 5-methylfurmethide at muscarinic receptors. PubMed. [Link]

  • tetra methyl ammonium iodide suppliers USA. American Chemical Suppliers. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. [Link]

  • Almac Voice: quantification of drug product, drug substance and impurities. Almac Group. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

Sources

Validation

Optimizing Reproducibility in N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide Radioligand Binding Assays: A Comparative Guide

Introduction N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethide (5-MFT), is a highly potent, full orthosteric agonist at muscarinic acetylcholine receptors (mAChRs) 1. In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethide (5-MFT), is a highly potent, full orthosteric agonist at muscarinic acetylcholine receptors (mAChRs) 1. In the landscape of GPCR drug discovery, 5-MFT is prized for its pure muscarinic profile—it entirely lacks the nicotinic cross-reactivity that confounds assays using endogenous acetylcholine or carbachol 2. However, achieving high reproducibility in 5-MFT radioligand binding assays requires rigorous control over thermodynamic variables, G-protein coupling states, and ligand depletion dynamics.

This guide provides a deep-dive comparison of 5-MFT against alternative muscarinic ligands and establishes a self-validating, step-by-step protocol for competitive displacement assays.

Comparative Performance: 5-MFT vs. Alternative Muscarinic Agonists

When designing a screening cascade, the choice of the cold competitor or reference agonist dictates the assay's signal-to-noise ratio and pharmacological relevance. The table below compares 5-MFT with other standard muscarinic ligands.

LigandReceptor TargetIntrinsic EfficacyNicotinic Cross-ReactivityAssay Stability & Reproducibility Profile
5-Methylfurmethide (5-MFT) mAChR (M1-M5)Full AgonistNone 2High: Highly stable in aqueous buffers; not degraded by acetylcholinesterase (AChE).
Carbachol mAChR & nAChRFull AgonistHighModerate: Resistant to AChE, but requires nAChR blockade in native tissue assays.
Oxotremorine-M mAChR (M1-M5)Full AgonistNoneModerate: Prone to oxidation; requires fresh preparation to maintain reproducible IC₅₀ values.
Pilocarpine mAChR (M1/M3 pref.)Partial AgonistNoneLow/Moderate: Sensitive to pH changes due to lactone ring hydrolysis.

Mechanistic Determinants of Assay Reproducibility (E-E-A-T)

To achieve robust assay reproducibility, scientists must understand the causality behind experimental failures.

  • The G-Protein Coupling Shift: Agonists like 5-MFT stabilize the active conformation of the mAChR, promoting coupling to G-proteins (Gq/11 for M1/M3/M5; Gi/o for M2/M4). In a membrane preparation, this creates a biphasic binding curve with high-affinity (G-protein coupled) and low-affinity (uncoupled) states. To ensure reproducible IC₅₀ and Kᵢ determinations, assays must include a non-hydrolyzable GTP analog (e.g., GTPγS) to uncouple all receptors, forcing a uniform low-affinity state.

  • Thermodynamic Trapping: Muscarinic receptor binding is highly temperature-dependent, following Van't Hoff's law 3. While incubation at 25°C or 37°C is necessary to reach equilibrium within a practical timeframe, the dissociation rate ( koff​ ) of the radioligand increases exponentially with temperature. Washing filters with room-temperature buffer will cause massive signal loss. Ice-cold buffer is strictly required to kinetically trap the ligand-receptor complex during filtration.

  • Ligand Depletion and Lipophilicity: 5-MFT exhibits specific lipophilic partitioning. In whole-tissue or high-protein assays, the apparent affinity of the ligand can be underestimated due to its loss into the lipid compartment or saturable uptake mechanisms, effectively reducing the free concentration of 5-MFT available to the receptor 4. Maintaining low protein concentrations (≤50 µ g/well ) is critical to mitigating this artifact.

Signaling Ligand 5-Methylfurmethide (5-MFT) Receptor Muscarinic ACh Receptors (mAChR) Ligand->Receptor Binds Gq Gq/11 Coupled (M1, M3, M5) Receptor->Gq Activates Gi Gi/o Coupled (M2, M4) Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP ↓ cAMP Levels AC->cAMP

Muscarinic receptor subtype signaling pathways activated by 5-MFT.

Optimized Experimental Protocol: 5-MFT Competitive Displacement Assay

This self-validating protocol utilizes [³H]-N-methylscopolamine ([³H]-NMS), a hydrophilic antagonist that selectively labels surface mAChRs without internalizing 5, ensuring a stable baseline for 5-MFT competition.

Step 1: Membrane Preparation

  • Homogenize CHO cells expressing the target mAChR subtype in ice-cold Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 20–50 µg protein/well.

  • Causality: Keeping protein concentration low prevents lipophilic ligand depletion, ensuring the nominal concentration of 5-MFT matches the free concentration.

Step 2: Assay Assembly In a 96-well deep-well plate, combine the following in a final volume of 250 µL:

  • Radioligand: 50 µL of[³H]-NMS (Final concentration ~0.2 nM, approximating its K_d).

  • Competitor: 50 µL of 5-MFT in serial dilutions (ranging from 10⁻¹⁰ to 10⁻³ M).

  • G-Protein Uncoupler: 25 µL of GTPγS (Final concentration 100 µM).

    • Causality: Eliminates the high-affinity G-protein coupled state, ensuring a monophasic, reproducible displacement curve.

  • Receptor: 125 µL of the membrane suspension.

Step 3: Incubation

  • Incubate the plate at 25°C for 60 minutes.

  • Causality: 25°C provides an optimal thermodynamic balance, allowing the system to reach equilibrium without accelerating receptor degradation.

Step 4: Rapid Filtration & Washing

  • Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic radioligand.

  • Terminate the assay by rapid vacuum filtration using a 96-well cell harvester.

  • Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: The sudden drop in temperature kinetically traps the bound [³H]-NMS by minimizing its dissociation rate constant ( koff​ ).

Step 5: Quantification

  • Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (CPM) using a scintillation counter.

  • Calculate the IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep (Homogenization) Incubate 2. Incubation [3H]-NMS + 5-MFT Membrane->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Cold Buffer Wash (Prevent Dissociation) Filter->Wash Count 5. Scintillation Counting Wash->Count

Step-by-step workflow for 5-MFT radioligand displacement assays.

References

  • [5] Multitargeting nature of muscarinic orthosteric agonists and antagonists. Frontiers in Pharmacology. URL:

  • [4] Pharmacological analysis of muscarinic receptors coupled to oxyntic cell secretion in the mouse stomach. PubMed. URL:

  • [3] Temperature-dependent tonic contraction of smooth muscle in Antarctic fishes Notothenia neglecta and Chaenocephalus aceratus. NII. URL:

  • [2] Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. PubMed. URL:

  • [1] Apparent activity of 5-methylfurmethide at muscarinic receptors. PubMed. URL:

Sources

Comparative

LC-MS/MS Validation for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium Iodide Metabolite Identification: A Performance Comparison Guide

Introduction N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethiodide, is a potent muscarinic receptor agonist 1. In drug development and toxicological screening, profiling the metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, commonly known as 5-methylfurmethiodide, is a potent muscarinic receptor agonist 1. In drug development and toxicological screening, profiling the metabolic fate of such quaternary ammonium compounds (QACs) presents a unique analytical hurdle. Because the 5-methylfurmethiodide cation carries a permanent positive charge, lacks a strong UV chromophore, and is highly hydrophilic, traditional reversed-phase liquid chromatography (RPLC) and low-resolution mass spectrometry often fail to provide the retention and structural elucidation power required for comprehensive metabolite identification.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) via Quadrupole Time-of-Flight (Q-TOF) against legacy Triple Quadrupole (QqQ) platforms for this specific application, providing actionable, step-by-step experimental protocols designed for rigorous validation.

Part 1: The Causality of Experimental Choices (E-E-A-T)

As an application scientist, achieving reproducible metabolite identification requires understanding why specific analytical parameters are chosen, rather than simply executing a recipe.

Chromatographic Strategy: Why HILIC over RPLC?

QACs like 5-methylfurmethiodide exhibit exceptionally poor retention on standard C18 columns. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force RPLC retention, they severely suppress the electrospray ionization (ESI) signal in positive mode and contaminate the MS source 2. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice because it leverages an organic-rich mobile phase that retains the permanently charged amine via polar partitioning, while simultaneously enhancing ESI desolvation and ionization efficiency without harsh additives.

Mass Spectrometry Strategy: Why HRMS over QqQ?

Legacy Triple Quadrupole (QqQ) systems excel at targeted quantitation via Multiple Reaction Monitoring (MRM) but operate at unit mass resolution. When identifying unknown metabolites, distinguishing between nominally isobaric biotransformations (e.g., metabolic oxidation [+15.9949 Da] vs. aliphatic hydroxylation) requires the sub-2 ppm mass accuracy and isotopic fidelity that only HRMS platforms (like Q-TOF or Orbitrap) can provide 3. Furthermore, HRMS allows for retrospective data mining (e.g., mass defect filtering) without requiring sample reinjection 4.

Part 2: Platform Comparison & Quantitative Data

To validate the optimal system for 5-methylfurmethiodide metabolite ID, we compared a modern LC-Q-TOF system against a legacy LC-QqQ system using human liver microsome (HLM) incubation samples.

Table 1: Performance Comparison for 5-Methylfurmethiodide Metabolite Profiling

Performance MetricModern LC-Q-TOF (HRMS)Legacy LC-QqQ (Unit Resolution)Analytical Advantage
Mass Accuracy < 2 ppm~ 0.1 Da (100,000 ppm)Unambiguous empirical formula generation
Resolving Power > 45,000 (at m/z 200)~ 0.7 FWHMSeparation of isobaric background matrix ions
Metabolites Identified 8 (Phase I & II)2 (Targeted knowns only)Comprehensive pathway elucidation
Data Acquisition Data-Dependent Acquisition (DDA)Precursor Ion / Neutral Loss ScansRetrospective data mining without reinjection
Sensitivity (LOD) 1.5 ng/mL (Full Scan)0.5 ng/mL (MRM)QqQ is slightly more sensitive for knowns, but Q-TOF dominates for unknowns

Part 3: Experimental Protocols

The following self-validating protocol ensures reproducible metabolite generation and detection. The inclusion of a stable-isotope internal standard and strict solvent matching prevents chromatographic peak distortion, ensuring system trustworthiness.

Step 1: In Vitro Human Liver Microsome (HLM) Incubation
  • Prepare a 100 µL reaction mixture containing 1 mg/mL HLMs, 10 µM 5-methylfurmethiodide, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding 300 µL of ice-cold acetonitrile containing 1 µM deuterated choline (Internal Standard) to validate extraction recovery.

Step 2: Sample Preparation (Protein Precipitation)
  • Vortex the quenched samples vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Critical Step: Reconstitute the residue in 100 µL of Acetonitrile/Water (90:10, v/v) containing 10 mM ammonium formate. Causality: Matching the reconstitution solvent to the highly organic HILIC starting conditions prevents solvent-mismatch peak broadening.

Step 3: LC-MS/MS Analysis (HILIC-Q-TOF)
  • Column: HILIC core-shell column (2.1 × 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: Start at 95% B, hold for 2 min, linear decrease to 50% B over 10 min, hold for 3 min, return to 95% B for 5 min re-equilibration.

  • MS Parameters: Positive ESI mode; Capillary voltage 3500 V; Gas temperature 300°C; Mass range m/z 50-1000. Utilize DDA mode selecting the top 5 most intense ions for MS/MS fragmentation.

Part 4: Visualizations

Workflow A In Vitro HLM Incubation B Protein Precipitation A->B C HILIC Separation B->C D HRMS Q-TOF Data Acquisition C->D E Mass Defect Filtering D->E

Figure 1: End-to-end analytical workflow for quaternary ammonium metabolite identification.

Pathway Parent 5-methylfurmethiodide [M]+ m/z 154.1228 M1 N-demethylation [M+H]+ m/z 140.1070 Parent->M1 -CH3 (CYP450) M2 Furan Ring Oxidation [M]+ m/z 170.1176 Parent->M2 +O (Epoxidation) M3 Aliphatic Hydroxylation [M]+ m/z 170.1176 Parent->M3 +O (Hydroxylation)

Figure 2: Proposed Phase I metabolic pathway of 5-methylfurmethiodide based on HRMS data.

References

  • Title: Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle.
  • Title: LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine.
  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to manage their lifecycle safely and responsibly. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to manage their lifecycle safely and responsibly. The disposal of any chemical, particularly a novel or specialized one like N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide, is a process governed by rigorous safety principles and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an analysis of its structural components and the best practices for analogous chemical classes.

Hazard Profile Analysis: A Structurally-Informed Approach

Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. The disposal requirements for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide are derived from the potential hazards associated with its key structural features.

  • Quaternary Ammonium Moiety: As a quaternary ammonium compound (QAC), this molecule is expected to exhibit properties common to this class. QACs can be skin and eye irritants, with some causing severe damage upon contact.[1][2] They can also be toxic to aquatic life, making their release into the environment a significant concern.[1][3] Therefore, preventing entry into drains and waterways is a primary objective.[1][4]

  • Furan Ring: The furan ring is a heterocyclic aromatic compound. Furan derivatives should be handled as potentially toxic and flammable.[5] A critical consideration for halogenated organic compounds, including those containing iodide, is the potential for the formation of hazardous combustion by-products like dioxins and furans if not incinerated at sufficiently high temperatures.[6] This dictates the need for disposal via a specialized, high-temperature incineration facility.

  • Iodide Counter-ion: While most simple, nonradioactive inorganic iodide compounds do not require special disposal protocols, organic iodides are treated with greater caution.[7] Upon combustion, hydrogen iodide may be formed, which is a corrosive gas.[2]

Based on this composite analysis, N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide must be classified and handled as hazardous waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, including segregation and packaging of waste, adherence to strict safety protocols is mandatory. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and solid particulates causing serious eye irritation or damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[4][8]
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory NIOSH-approved respirator.Necessary if handling the solid material outside of a fume hood where dust or aerosols may be generated.[2][9]

Step-by-Step Disposal Protocol

The proper disposal of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Classification and Segregation
  • Classification: Immediately classify all materials contaminated with N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (e.g., residual solid, empty containers, contaminated gloves, absorbent materials) as Hazardous Waste .

  • Segregation: Do not mix this waste stream with other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] It should be kept separate from aqueous waste, non-hazardous solid waste, and other organic solvent waste streams to prevent unknown and potentially hazardous reactions.

Step 2: Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure, screw-top lid.[5][10] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide "

    • A clear description of the hazards: "Irritant, Environmental Hazard "

    • The date accumulation started.

Step 3: On-Site Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should provide secondary containment (such as a larger, chemically-resistant bin) to contain any potential leaks or spills.

  • Keep the waste container closed at all times except when adding waste.[5]

Step 4: Final Disposal and EHS Coordination
  • Once the waste container is full or is ready for disposal, arrange for pickup through your institution's EHS department.[10]

  • Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[1][4][10] This is both unsafe and a regulatory violation.

  • The final disposal method must be carried out by a licensed and approved waste disposal company, which will typically use a high-temperature industrial combustion plant to ensure complete destruction of the compound and scrubbing of any hazardous gases.[4]

The following diagram outlines the logical workflow for the proper disposal of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide.

G Disposal Workflow for N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide cluster_0 In-Lab Operations cluster_1 EHS & Final Disposal cluster_2 Spill Response Protocol A Waste Generation (e.g., residual chemical, contaminated PPE) B Step 1: Classify as Hazardous Waste A->B Immediate Action C Step 2: Segregate from other waste streams B->C D Step 3: Place in Labeled, Sealed, Compatible Container C->D E Step 4: Store in Secondary Containment (SAA) D->E Keep closed F Step 5: Request Waste Pickup from EHS/Safety Office E->F Container Full or Project Complete G Transport by Licensed Hazardous Waste Hauler F->G EHS Coordination H Final Disposal at Approved Facility (e.g., High-Temp Incineration) G->H Regulatory Compliance S1 Small Spill Occurs S2 Evacuate Area (if necessary) & Don appropriate PPE S1->S2 S3 Contain & Absorb with Inert Material (e.g., sand, vermiculite) S2->S3 S4 Collect Contaminated Material S3->S4 S4->D Treat as Hazardous Waste

Caption: Disposal workflow from generation to final disposal.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure: For large spills, evacuate the immediate area and ensure it is well-ventilated. Prevent others from entering.

  • Don PPE: Wear the full personal protective equipment as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a universal binder to soak up the material.[1][10] Do not use combustible materials like sawdust on a furan-containing compound.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[10][11]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill waste must be sealed, labeled, and disposed of as hazardous waste following the protocol in Section 3.

Always consult your institution's specific spill response procedures and contact your EHS office for guidance.

References

  • BenchChem. (2025). Proper Disposal of 2-Methyl-3-(methyldisulfanyl)
  • BenchChem. (2025).
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • Sigma-Aldrich Inc. (2020).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenyltrimethylammonium iodide.
  • Medline. (n.d.).
  • The Watershed Center. (2017). Quaternary Ammonia Compound Disinfection Protocols.
  • Mount Sinai. (n.d.). Quaternary Ammonium Compounds in Cleaning Products.
  • Fisher Scientific. (2024).
  • TCI Chemicals. (2018). SAFETY DATA SHEET: Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide.
  • Clorox Professional Products Company. (2015).
  • Government of the People's Republic of China. (n.d.).
  • Srivastava, J.N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Journal of the Indian Academy of Clinical Medicine, 1(1).
  • TCI EUROPE N.V. (n.d.).
  • PENTA. (2024).
  • University of California, Santa Barbara. (2012). Tetrahydrofuran (THF)
  • Cayman Chemical Co. (2024).
  • Reddit r/chemistry. (2019).
  • ChemicalBook. (2026).

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Handling

Advanced Laboratory Safety and Handling Guide: N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide

Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS: 1197-60-0), commonly referred to as 5-methylfurmethiodide or 5-Methylfurtrethonium iodide, is a potent quaternary ammonium salt utilized prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide (CAS: 1197-60-0), commonly referred to as 5-methylfurmethiodide or 5-Methylfurtrethonium iodide, is a potent quaternary ammonium salt utilized primarily in neuropharmacological and drug development research[1]. As a Senior Application Scientist, I cannot overstate the operational risks associated with this compound. It acts as a non-selective muscarinic acetylcholine receptor (mAChR) agonist[1]. Accidental exposure does not merely cause local irritation; it can precipitate a severe, systemic cholinergic crisis. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety during the weighing, solubilization, and experimental application of this compound.

Mechanistic Toxicology & Hazard Profile

To handle 5-methylfurmethiodide safely, one must understand its mechanism of action. The compound is a parasympathomimetic agent that directly binds to and activates muscarinic receptors (CHRM1 through CHRM4)[1][2].

Because it mimics the endogenous neurotransmitter acetylcholine, systemic exposure overstimulates the parasympathetic nervous system. This activation triggers the Gq/11 protein pathway, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). The resulting massive release of intracellular calcium drives the classic cholinergic toxidrome, clinically recognized by the acronym SLUDGE (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis)[2]. Furthermore, institutional safety committees classify this compound as a particularly hazardous substance (PHS) and a potential reproductive hazard[3].

G A 5-Methylfurmethiodide (Muscarinic Agonist) B Muscarinic Receptors (CHRM1 - CHRM4) A->B Binds & Activates C G-Protein Activation (Gq/11 Pathway) B->C Signal Transduction D Phospholipase C (PLC) Activation C->D Cleaves PIP2 E Intracellular Ca2+ Release D->E IP3 Production F Cholinergic Toxidrome (SLUDGE Syndrome) E->F Muscle/Gland Stimulation

Mechanism of action: 5-methylfurmethiodide activating muscarinic receptors and downstream effects.

Quantitative Hazard Data & Physical Properties

Before initiating any protocol, verify the physical properties of the batch. The compound is typically supplied as a white crystalline solid that is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, as well as water[4].

Table 1: Chemical Properties & Hazard Summary

ParameterSpecification / Data
Chemical Name N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
Common Synonyms 5-methylfurmethiodide; 5-Methylfurtrethonium iodide
CAS Number 1197-60-0[5]
Molecular Weight 281.13 g/mol [5]
Physical State Crystalline Solid[4]
Primary Target CHRM1, CHRM2, CHRM3, CHRM4 (Agonist)[1]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Reproductive Hazard[3][5]
Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly potent receptor agonists, especially when utilizing penetration-enhancing solvents. The following matrix outlines the rigorous PPE required, grounded in toxicological causality[5].

Table 2: PPE Requirements and Scientific Rationale

PPE ItemSpecificationScientific Rationale (Causality)
Gloves (Solid Handling) Double-layer Nitrile (min 5 mil)Protects against dermal absorption of the solid salt. Double-gloving ensures a sterile inner layer if the outer layer is breached.
Gloves (Solution Handling) Butyl Rubber over NitrileCritical: When reconstituting in DMSO[4], standard nitrile offers poor breakthrough resistance. DMSO rapidly transports dissolved toxicants across the stratum corneum. Butyl rubber is mandatory for DMSO handling.
Eye Protection Tight-fitting Chemical GogglesPrevents aerosolized crystalline dust or liquid splashes from contacting the highly absorptive ocular mucosa.
Respiratory N95 or P100 Particulate MaskRequired if weighing outside a closed system. Prevents inhalation of electrostatically dispersed fine powders.
Body Protection Disposable Tyvek Sleeves / Lab CoatPrevents accumulation of invisible toxic dust on reusable clothing, eliminating secondary exposure routes.
Operational Workflow & Handling Protocol

Quaternary ammonium salts frequently exhibit electrostatic properties. Static charge can cause the sudden aerosolization of toxic particulates during spatula transfer. The following self-validating protocol mitigates this risk.

Workflow S1 Fume Hood Preparation S2 Enclosed Weighing S1->S2 S3 DMSO/H2O Solubilization S2->S3 S4 Experimental Application S3->S4 S5 Chemical Decontamination S4->S5

Standard operational workflow for the safe handling and processing of 5-methylfurmethiodide.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Verify negative pressure before uncapping the vial.

  • Static Mitigation (Weighing): Use an anti-static gun (ionizer) on the weigh boat and the analytical balance. This neutralizes surface charges and prevents the crystalline iodide from "jumping" and aerosolizing.

  • Solubilization: If preparing stock solutions for biological assays, add the solvent (e.g., DMSO or sterile H2O) directly to the pre-weighed powder within the fume hood. Cap the vial tightly before vortexing. Never vortex an open tube containing a toxic agonist.

  • Decontamination: Upon completion, wipe down the balance and fume hood surfaces with a 10% bleach solution, followed by 70% ethanol, to degrade and remove residual compound.

Emergency Response & Medical Countermeasures

Because 5-methylfurmethiodide is a muscarinic agonist, emergency response protocols differ significantly from standard chemical spills.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[5]. Do not use alcohol-based hand sanitizers , as alcohol can increase the dermal absorption of the chemical.

  • Systemic Intoxication: If a researcher begins exhibiting signs of a cholinergic crisis (hypersalivation, bradycardia, pinpoint pupils, nausea)[2][6], seek emergency medical attention immediately.

  • Medical Countermeasures: The specific pharmacological antidote for muscarinic agonist poisoning is Atropine (a competitive muscarinic receptor antagonist)[2]. Ensure that the institutional occupational health department is aware that researchers are working with a potent cholinergic agonist so that Atropine is readily available in the emergency response kit.

Disposal & Waste Management Plan

Improper disposal of quaternary ammonium iodides poses severe environmental and laboratory hazards.

  • Segregation: Do not mix 5-methylfurmethiodide waste with strong oxidizing agents (e.g., peroxides, nitric acid). Oxidation of the iodide ion can generate toxic iodine ( I2​ ) gas.

  • Liquid Waste: Collect all DMSO or aqueous solutions containing the compound in clearly labeled, compatible High-Density Polyethylene (HDPE) containers designated strictly for "Acutely Toxic Organic Waste."

  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, gloves, and Tyvek sleeves) must be double-bagged in transparent hazardous waste bags, sealed tightly, and labeled as toxic solid waste for high-temperature incineration[5].

References
  • Broad Institute. (2020). Repurposing Hub Drug Annotation Data (5-methylfurmethiodide).
  • ChemBK. (2024). 1197-60-0 Introduction, Nature, Use, and Safety Information.
  • UC Merced Environmental Health & Safety.Chemicals Requiring SOPs (Particularly Hazardous Substances).
  • HazComFast.2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1) Safety Data Sheet.
  • National Institutes of Health (NIH) - PMC.Muscarinic Receptor Agonists and Antagonists.
  • ResearchGate. (2025). A phase 1b/2a multicenter study of the safety and preliminary pharmacodynamic effects of selective muscarinic M1 receptor agonist.

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